Pam3CSK4 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S.C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABEPVGXYOKOG-UDFJXRDYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H157F3N10O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1624.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pam3CSK4 TFA: A TLR1/TLR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer complex.[1][2] This document details its mechanism of action, downstream signaling pathways, and applications in immunology research, and provides structured data and experimental protocols for its effective use in a laboratory setting.
Introduction to this compound
Pam3CSK4 (Pam3Cys-Ser-Lys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[1] Its structure allows it to be recognized by the TLR2 and TLR1 heterodimer on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[1][] The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability, making it suitable for a wide range of in vitro and in vivo experimental applications.[4]
Mechanism of Action and Signaling Pathway
Upon binding to the TLR1/TLR2 heterodimer, Pam3CSK4 initiates a MyD88-dependent signaling cascade.[1] This leads to the recruitment of downstream adaptor proteins and kinases, ultimately resulting in the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] These transcription factors then translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[][5]
The primary signaling pathways activated by Pam3CSK4 include the mitogen-activated protein kinase (MAPK) pathways—specifically ERK1/2, JNK, and p38—and the canonical NF-κB pathway.[5][6] Activation of these pathways leads to cellular responses such as cytokine production (e.g., IL-6, IL-8, TNF-α, and IL-1β), enhanced antigen presentation, and the promotion of T-helper 1 (Th1) and Th17 cell differentiation.[5][7][8]
Figure 1: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, compiled from various research applications.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [1][9] |
| Molecular Weight | 1852.33 g/mol | [1][9] |
| Purity | ≥95% | [1][7] |
| Solubility | Soluble in water (up to 2 mg/ml) and 50% Ethanol/water (up to 1 mg/ml). | [1][7] |
Table 2: Biological Activity and Working Concentrations
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ (Human TLR1/2) | 0.47 ng/mL | HEK293 cells | [4][10][11][12][13] |
| EC₅₀ (Equine TLR1/2) | 18.73 ng/mL | SW620 cells | [11] |
| In Vitro Working Concentration | 0.1 - 100 ng/mL | Various cell lines | [14] |
| In Vivo Working Concentration | 2 - 20 µ g/mouse | Mice | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
NF-κB Reporter Assay in HEK293 Cells
This assay is commonly used to quantify the activation of the NF-κB pathway in response to TLR agonists.
Materials:
-
HEK293 cells
-
Plasmids: pNF-kB-SEAP (secreted embryonic alkaline phosphatase reporter), pCMV/TLR1, and pCMV/TLR2
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
SEAP detection reagent
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with pNF-kB-SEAP, pCMV/TLR1, and pCMV/TLR2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 48 hours to allow for expression of the receptors and reporter gene.
-
Stimulation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 10 pg/mL to 100 ng/mL. Add the this compound dilutions to the cells.
-
Incubation: Incubate the stimulated cells for 6-24 hours.
-
Detection: Collect the cell culture supernatant and measure SEAP activity using a chemiluminescent or colorimetric substrate according to the manufacturer's protocol.
-
Data Analysis: Quantify the light output or absorbance and plot the results as a function of this compound concentration to determine the EC₅₀.
Figure 2: Workflow for an NF-κB reporter assay.
Cytokine Quantification by ELISA
This protocol outlines the measurement of cytokine production from immune cells following stimulation with this compound.
Materials:
-
Primary immune cells (e.g., human monocytes, mouse bone marrow-derived macrophages) or a relevant cell line.
-
This compound
-
Cell culture medium and supplements
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Culture: Isolate and culture primary immune cells or seed a cell line in a 96-well plate. For primary human monocytes, a typical density is 2 x 10⁶ cells/mL.[5]
-
Stimulation: Treat the cells with varying concentrations of this compound. A common concentration is 50 ng/mL.[5] Include an unstimulated control.
-
Incubation: Incubate the cells for a specified period, typically 18-24 hours, to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Applications in Research
This compound is a versatile tool in immunology and drug discovery. Its key applications include:
-
Studying Innate Immunity: As a specific TLR1/TLR2 agonist, it is instrumental in elucidating the signaling pathways and cellular responses of the innate immune system.[1][]
-
Vaccine Adjuvant Development: Pam3CSK4 has shown potential as a vaccine adjuvant, enhancing antigen-specific immune responses.[8][9]
-
Drug Screening: It can be used in high-throughput screening assays to identify novel inhibitors or modulators of the TLR1/TLR2 signaling pathway.
-
Inflammation Research: Pam3CSK4 is used to induce inflammatory responses in vitro and in vivo to study the mechanisms of inflammation and to test the efficacy of anti-inflammatory compounds.[15]
-
Cell Differentiation Studies: It has been shown to influence the differentiation of hematopoietic stem cells towards a myeloid lineage.[16]
Conclusion
This compound is a well-characterized and potent agonist of the TLR1/TLR2 complex, making it an invaluable reagent for a wide range of immunological research. Its ability to specifically activate a key pattern recognition receptor allows for detailed investigation of innate immune signaling and cellular responses. The provided data and protocols serve as a guide for the effective utilization of this compound in experimental settings.
References
- 1. invivogen.com [invivogen.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 13. This compound (Pam3Cys-Ser-(Lys)4 TFA) | TLR1/2 Agonist | DC Chemicals [dcchemicals.com]
- 14. Novus Biologicals Pam3CSK4, TLR1 and TLR2 Ligand 0.1 mg | Buy Online | Novus Biologicals™ | Fisher Scientific [fishersci.co.uk]
- 15. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The TLR1/2 agonist PAM(3)CSK(4) instructs commitment of human hematopoietic stem cells to a myeloid cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pam3CSK4 TFA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1][2] By mimicking the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 potently activates the innate immune system, making it a valuable tool for immunological research and a candidate for adjuvant development in vaccines and immunotherapies.[2] The trifluoroacetate (TFA) salt form is a common preparation of synthetic peptides like Pam3CSK4, resulting from its use in the purification process. While generally considered biologically comparable to the hydrochloride salt, researchers should be aware that TFA itself can occasionally exert biological effects. This guide provides a comprehensive analysis of the Pam3CSK4 signaling pathway, detailed experimental protocols, and quantitative data to support research and development efforts.
Core Signaling Pathways
Pam3CSK4 primarily initiates a signaling cascade through the TLR2/TLR1 heterodimer, which is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Evidence also suggests the involvement of a non-canonical NF-κB pathway and a MyD88-dependent interferon regulatory factor (IRF) pathway.
MyD88-Dependent Pathway
Upon binding of Pam3CSK4 to the TLR2/TLR1 complex, a conformational change occurs, leading to the recruitment of the TIRAP (TIR domain-containing adapter protein), which in turn recruits MyD88. MyD88 then associates with and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK-4 and IRAK-1. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6, in conjunction with Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin chains, which act as a scaffold to activate the TAK1 (TGF-β-activated kinase 1) complex. Activated TAK1 then phosphorylates and activates two major downstream cascades: the IKK complex (leading to NF-κB activation) and the MAPK kinases (leading to MAPK activation).
MyD88-Dependent Signaling Pathway.
NF-κB Activation
Pam3CSK4 is a potent activator of the NF-κB family of transcription factors.[3]
-
Canonical Pathway: The activated IKK complex, primarily through IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the canonical NF-κB heterodimer, p50/p65 (RelA). The p50/p65 dimer then translocates to the nucleus, where it binds to κB sites in the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]
-
Non-Canonical Pathway: Pam3CSK4 has also been shown to activate the non-canonical NF-κB pathway, leading to the processing of p100 to p52.[5] This pathway is crucial for the induction of the anti-inflammatory cytokine IL-10.[5][6] The nuclear translocation of p52-containing complexes contributes to the differential gene expression profile induced by Pam3CSK4.[5]
MAPK Activation
The activated TAK1 complex also phosphorylates and activates a cascade of MAPK kinases (MKKs), which in turn phosphorylate and activate the three major MAPKs:
-
p38 MAPK: Phosphorylation of p38 is detected as early as 1 hour after Pam3CSK4 stimulation.[7] Activated p38 plays a role in the production of pro-inflammatory cytokines and has been implicated in the phosphorylation of STAT1 at serine 727.[8]
-
JNK (c-Jun N-terminal kinase): JNK phosphorylation is also observed at early time points following Pam3CSK4 treatment.[7]
-
ERK (Extracellular signal-regulated kinase): ERK is another MAPK activated by Pam3CSK4, contributing to the overall cellular response.[7]
Activated MAPKs go on to phosphorylate various transcription factors, including components of the AP-1 (Activator Protein-1) complex (e.g., c-Jun and c-Fos), which cooperate with NF-κB to drive the expression of inflammatory genes.
TRIF-Dependent and IRF Signaling
While the primary signaling route for TLR2 agonists is MyD88-dependent, some evidence suggests a role for TRIF (TIR-domain-containing adapter-inducing interferon-β) and the activation of IRFs.
-
TRIF Involvement: Studies have shown that Pam3CSK4 can induce the expression of TRIF mRNA in macrophages. This suggests an indirect role for TRIF, where initial MyD88-dependent signaling may lead to increased TRIF levels, potentially modulating subsequent or prolonged TLR responses.
-
IRF Activation: Pam3CSK4 has been reported to induce type I interferon (IFN) responses in a MyD88-dependent manner, involving the activation of IRF1 and IRF7. This pathway appears to be distinct from the TRIF-dependent IRF3 activation seen in TLR3 and TLR4 signaling. The precise mechanism of MyD88-dependent IRF7 activation downstream of TLR2 is still under investigation but is thought to involve a complex interplay of signaling molecules downstream of MyD88.[9]
Alternative Signaling Pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Pam3CSK4.
Table 1: Dose-Dependent Activation of NF-κB by Pam3CSK4
| Pam3CSK4 Concentration | Cell Type | Assay | Readout | Reference |
| 0.01 - 10 µg/mL | THP1-Dual cells | NF-κB reporter assay | Increased NF-κB activity | [10] |
| 1 µg/mL | Human Corneal Epithelial Cells | SEAP reporter assay | Increased NF-κB activity at 6 and 24 hours | [4] |
| 5 µg/mL | Bone Marrow-Derived Macrophages | Western Blot | Increased NF-κB p65 expression | [2] |
Table 2: Time-Course of MAPK Phosphorylation Induced by Pam3CSK4 (1 µg/mL)
| Time Point | Cell Type | MAPK | Phosphorylation Status | Reference |
| 1 hour | Brain Microvascular Endothelial Cells | p38 | Increased | [7] |
| 1 hour | Brain Microvascular Endothelial Cells | JNK | Increased | [7] |
| 1 hour | Brain Microvascular Endothelial Cells | ERK1/2 | Increased | [7] |
| 30 min | THP-1 cells | PLK1 | Increased phosphorylation | |
| 30 min | Vascular Endothelial Cells | p38 | Increased | [8] |
Table 3: Pam3CSK4-Induced Cytokine Production
| Cytokine | Pam3CSK4 Concentration | Cell Type | Incubation Time | Fold Increase/Concentration | Reference |
| IL-6 | 1 and 10 ng/mL | Human whole blood | 24 hours | Dose-dependent increase | [11] |
| TNF-α | 1 and 10 ng/mL | Human whole blood | 24 hours | Dose-dependent increase | [11] |
| IL-1β | 1 and 10 ng/mL | Human whole blood | 24 hours | Dose-dependent increase | [11] |
| IL-10 | 50 ng/mL | Human monocytes | Overnight | Significantly increased | [5] |
| IL-12 | 100 ng/mL | C57BL/6 macrophages | 24 hours | Lower than LPS-induced | |
| IL-10 | 5 µg/mL | Bone Marrow-Derived Macrophages | 24 hours | Increased | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to analyze the Pam3CSK4 signaling pathway.
Western Blot for Phosphorylated MAPK (e.g., phospho-p38)
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates following Pam3CSK4 stimulation.
Materials:
-
Pam3CSK4 TFA
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.
Western Blot Workflow for Phospho-p38.
ELISA for Cytokine Measurement (e.g., IL-6)
This protocol outlines the quantification of IL-6 in cell culture supernatants using a sandwich ELISA.
Materials:
-
This compound
-
Cell culture medium and supplements
-
ELISA plate
-
Coating antibody (anti-human/mouse IL-6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Recombinant IL-6 standard
-
Detection antibody (biotinylated anti-human/mouse IL-6)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with blocking buffer for at least 1 hour at room temperature.
-
Standard and Sample Incubation: Prepare a serial dilution of the recombinant IL-6 standard. Add standards and cell culture supernatants (samples) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards. Use the standard curve to determine the concentration of IL-6 in the samples.[12][13]
RT-qPCR for Gene Expression Analysis (e.g., TNF-α)
This protocol describes the measurement of TNF-α mRNA expression levels using two-step RT-qPCR.
Materials:
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Cell Culture and Stimulation: Plate cells and treat with Pam3CSK4 for the desired time points.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for TNF-α and the housekeeping gene.
-
Thermal Cycling: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of TNF-α mRNA normalized to the housekeeping gene using the ΔΔCt method.[14][15][16]
Conclusion
This compound is a powerful tool for dissecting TLR2/1-mediated immune responses. Its signaling cascade is complex, involving the canonical and non-canonical NF-κB pathways, the MAPK pathway, and a MyD88-dependent activation of IRFs. Understanding these intricate pathways is crucial for researchers in immunology and for professionals in drug development aiming to modulate innate immune responses. The provided quantitative data and detailed experimental protocols offer a solid foundation for designing and interpreting experiments involving this potent TLR agonist. As research in this area continues, a deeper understanding of the nuanced regulation of Pam3CSK4-induced signaling will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Toll-like receptor 2-mediated NF-kappa B pathway activation in ocular surface epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human IL-6 Quantikine ELISA Kit D6050: R&D Systems [rndsystems.com]
- 13. bmgrp.com [bmgrp.com]
- 14. Analysis of tumor necrosis factor α-induced and nuclear factor κB-silenced LNCaP prostate cancer cells by RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time reverse transcription-polymerase chain reaction quantification of tumor necrosis factor alpha messenger in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Critical Distinction: A Technical Guide to Pam3CSK4 and Pam3CSK4 TFA for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Pam3CSK4 and its trifluoroacetate (TFA) salt, Pam3CSK4 TFA, two critical synthetic lipopeptides used in immunological research. Targeted at researchers, scientists, and drug development professionals, this document elucidates the core differences between these molecules, offering detailed data, experimental protocols, and visual aids to guide informed selection and application in research settings.
Core Chemical and Physical Differences
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer (TLR2/1). The fundamental difference between Pam3CSK4 and this compound lies in the presence of trifluoroacetic acid (TFA) as a counterion in the latter. This seemingly minor difference has significant implications for the compound's physical properties, particularly solubility and stability.
While the biological activity of both forms is comparable at equivalent molar concentrations, the TFA salt form generally exhibits enhanced water solubility and stability.[1] This is a critical consideration for researchers preparing stock solutions and performing aqueous-based cellular assays.
Table 1: Comparison of Physicochemical Properties
| Property | Pam3CSK4 | This compound |
| Chemical Formula | C81H156N10O13S | C81H156N10O13S • xTFA |
| Molecular Weight | ~1510.24 g/mol | ~1852.33 g/mol (with 3 TFA) |
| Purity | Typically ≥95% | Typically ≥95% (can be >99%)[1] |
| Solubility | Soluble to 1 mg/ml in 50% Ethanol/water | Soluble to 16.67 mg/mL in water[1] |
| Stability | Standard | Generally enhanced stability[1] |
Biological Activity and Mechanism of Action
Both Pam3CSK4 and this compound function as potent activators of the TLR2/1 heterodimer.[2] This interaction initiates a MyD88-dependent signaling cascade, a crucial pathway in the innate immune response.[3][4] The activation of this pathway leads to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines.[5][6]
Signaling Pathway
The binding of Pam3CSK4 to the TLR2/1 complex recruits the adaptor protein MyD88. This is followed by the recruitment and phosphorylation of interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6). TRAF6, in turn, activates transforming growth factor-beta-activated kinase 1 (TAK1), which then phosphorylates the IκB kinase (IKK) complex and MAPK kinases (MKKs). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the translocation of NF-κB into the nucleus to induce gene expression. Simultaneously, the MKKs activate the MAPK pathways (ERK, JNK, and p38), which also contribute to the inflammatory response.
Experimental Protocols
Accurate and reproducible experimental results are paramount. The following sections provide detailed methodologies for key assays used to characterize and compare the activity of Pam3CSK4 and this compound.
TLR2/1 Activation Assay using HEK-Blue™ hTLR2 Cells
This assay quantifies TLR2/1 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Adjust the cell density to 5 x 10^4 cells/well in a 96-well plate.[7]
-
-
Stimulation:
-
Prepare serial dilutions of Pam3CSK4 or this compound in sterile, endotoxin-free water. A typical working concentration ranges from 0.1 to 10 ng/mL.[2]
-
Add 20 µL of the diluted compound to the appropriate wells. Include a positive control (e.g., a known concentration of Pam3CSK4) and a negative control (vehicle).
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation and Measurement:
References
- 1. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like receptor 2-mediated MAPKs and NF-κB activation requires the GNAO1-dependent pathway in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 101.200.202.226 [101.200.202.226]
The Modulatory Role of Pam3CSK4 TFA on NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3CSK4 TFA, a synthetic triacylated lipopeptide analogue of the N-terminal part of bacterial lipoproteins, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1. Its engagement with the TLR1/TLR2 complex initiates a signaling cascade that prominently converges on the activation of the nuclear factor-kappa B (NF-κB) transcription factor. This activation is a critical event in the innate immune response, leading to the expression of a wide array of pro-inflammatory cytokines and chemokines. Understanding the precise mechanism and quantitative aspects of this compound-mediated NF-κB activation is paramount for its application in immunology research and as a potential vaccine adjuvant or immunomodulatory agent. This technical guide provides an in-depth overview of the signaling pathways, detailed experimental protocols for assessing NF-κB activation, and a summary of the quantitative data associated with this compound's effects.
Introduction to this compound and NF-κB
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-characterized agonist for the TLR1/TLR2 heterodimer, leading to the activation of the innate immune system.[1][2] The trifluoroacetate (TFA) salt of Pam3CSK4 is often used in research due to its stability and solubility.
The NF-κB family of transcription factors are pivotal regulators of inflammatory and immune responses.[3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like Pam3CSK4, a signaling cascade is initiated, leading to the phosphorylation and subsequent proteasomal degradation of IκB proteins.[4][5] This allows the NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, to translocate to the nucleus and induce the transcription of target genes.[3]
The Pam3CSK4 Signaling Pathway to NF-κB Activation
The activation of NF-κB by Pam3CSK4 is a multi-step process initiated at the cell surface and culminating in the nucleus. The signaling pathway is primarily dependent on the adaptor protein MyD88.[2][6]
-
Recognition and Receptor Dimerization: Pam3CSK4 is recognized by the TLR1/TLR2 heterodimer on the cell surface.[1][2]
-
Recruitment of Adaptor Proteins: Upon ligand binding, the Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 recruit the adaptor protein MyD88.
-
Signal Transduction: MyD88 then recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates IRAK1.
-
Activation of TRAF6 and IKK complex: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).
-
IκBα Degradation and NF-κB Translocation: The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] This releases the NF-κB p50/p65 heterodimer, which then translocates to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]
Interestingly, research also points to the involvement of the non-canonical NF-κB pathway (p100/p52) in response to Pam3CSK4, which is particularly important for the induction of IL-10.[3] Furthermore, recent studies have shown that the internalization of TLR2 via a clathrin-dependent mechanism is required for NF-κB activation in response to Pam3CSK4.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pam3CSK4 Induces MMP-9 Expression in Human Monocytic THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Initial Studies on Pam3CSK4 TFA in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of initial in vitro studies involving the synthetic triacylated lipopeptide, Pam3CSK4 TFA. Pam3CSK4 is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, mimicking the acylated amino terminus of bacterial lipoproteins.[1][2] Its ability to activate the innate immune system makes it a valuable tool for immunological research and a potential adjuvant in vaccine development.[3] This document outlines the fundamental mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and addresses important considerations when using the trifluoroacetate (TFA) salt form in cell culture.
Core Mechanism of Action
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[2][4] This recognition event initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2] The signaling culminates in the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and other immune mediators.[1][2]
Signaling Pathway Overview
The binding of Pam3CSK4 to the TLR1/TLR2 complex triggers a conformational change that recruits intracellular Toll/Interleukin-1 receptor (TIR) domain-containing adaptors, principally MyD88.[2] This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6).[2] TRAF6 activation mediates the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which in turn activate other transcription factors like AP-1.[5]
The concerted activation of these pathways results in the production of a range of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6]
Quantitative Data Summary
The following tables summarize the typical concentrations and incubation times for Pam3CSK4 in various in vitro assays based on initial studies.
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 0.47 ng/mL | Human TLR1/2 expressing cells | [7][8] |
| Working Concentration | 0.1 - 10 ng/mL | General cell culture | [1] |
| Working Concentration | 10 - 100 ng/mL | Transfected cell lines | [4] |
| Working Concentration | 10 - 300 ng/mL | Cellular assays (biotinylated) | [9] |
| Working Concentration | 100 - 1000 ng/mL | THP-1 cells for tolerance induction | [10] |
| Assay Type | Cell Line/Type | Pam3CSK4 Concentration | Incubation Time | Reference |
| Cytokine Production (ELISA) | Differentiated Macrophages | 50 ng/mL | 2 hours | [4] |
| Cytokine Production (ELISA) | THP-1 cells (re-stimulation) | 1 µg/mL | 24 hours | [11] |
| NF-κB Reporter Assay | Transfected 293 cells | 50 ng/mL | Not specified | [4] |
| NF-κB Reporter Assay | THP-1 cells | 0.01 - 10 µg/mL | 24 hours | [12] |
| MAPK Phosphorylation | THP-1 cells | 1 µg/mL | 30 minutes | [13] |
| MAPK Phosphorylation | Primary Monocytes | 50 ng/mL | 1 hour | [14] |
| Cell Viability/Proliferation | Mouse B cells | 0.5 µg/mL | 2 - 3 days | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with Pam3CSK4 are provided below.
Cell Viability Assay
This protocol is to assess the effect of Pam3CSK4 on cell viability.
-
Cell Seeding: Seed cells (e.g., mouse B cells at 1.5x10^6 cells/mL) in a 96-well plate.[7]
-
Stimulation: Treat cells with the desired concentration of Pam3CSK4 (e.g., 0.5 µg/mL).[7] Include an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
Assessment: Determine cell viability using a standard method such as Trypan Blue exclusion or a commercial viability assay (e.g., EZ-Cytox) according to the manufacturer's instructions.[6][7]
Cytokine Secretion Analysis (ELISA)
This protocol describes the measurement of secreted cytokines in response to Pam3CSK4 stimulation.
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes or primary macrophages) in a 24- or 48-well plate at an appropriate density.
-
Stimulation: Add Pam3CSK4 at the desired concentration (e.g., 50 ng/mL to 1 µg/mL) to the cell cultures.[4][11]
-
Incubation: Incubate for a suitable period to allow for cytokine production and secretion (e.g., 6-24 hours).[4][11]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) on the collected supernatants according to the manufacturer's protocol.
NF-κB Activation Reporter Assay (THP-1 Cells)
This protocol is for quantifying NF-κB activation using a THP-1 reporter cell line.
-
Cell Seeding: Seed THP-1 NF-κB reporter cells (e.g., THP1-Lucia™) in a 96-well plate at a density of approximately 5x10^4 cells per well.[15][16]
-
Stimulation: Add a range of Pam3CSK4 concentrations (e.g., 0.01 to 10 µg/mL) to the wells.[12] Include an unstimulated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[12][15]
-
Signal Detection: Measure the reporter gene product (e.g., secreted Lucia luciferase or eGFP expression) according to the cell line and reporter system specifications.[15][16] For secreted reporters, this typically involves transferring a small volume of supernatant to a new plate and adding a detection reagent.
MAPK Phosphorylation Analysis (Western Blot)
This protocol details the detection of phosphorylated MAPK proteins following Pam3CSK4 treatment.
-
Cell Culture and Stimulation: Culture cells (e.g., THP-1) to a suitable confluency and then stimulate with Pam3CSK4 (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes).[5][13]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Important Considerations for this compound
Pam3CSK4 is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process.[2][18] While often overlooked, residual TFA in the final product can have direct biological effects and interfere with in vitro assays.[1]
-
Cell Viability and Proliferation: TFA has been shown to have a dose-dependent impact on cell proliferation, sometimes causing inhibition at nanomolar concentrations and stimulation at micromolar concentrations.[2][19] For example, TFA has been reported to inhibit the proliferation of osteoblasts and chondrocytes.[19]
-
Assay Interference: The acidic nature of TFA can alter the pH of assay solutions, potentially affecting enzyme activity and other pH-sensitive measurements.[18]
-
Unpredictable Effects: The impact of TFA can be cell-type specific and unpredictable, introducing a confounding variable into experiments.[1][2]
Recommendations for Researchers:
-
Be Aware of the Counter-ion: Always check the product datasheet to confirm the salt form of the Pam3CSK4.
-
Perform Control Experiments: When conducting sensitive cell-based assays, it is advisable to run a control with sodium trifluoroacetate (NaTFA) to assess any potential effects of the TFA counter-ion on the experimental system.[18]
-
Consider Counter-ion Exchange: For highly sensitive applications, it may be necessary to exchange the TFA for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate.[18][19]
By understanding the core mechanisms of Pam3CSK4 and adhering to rigorous experimental design that accounts for potential confounders like the TFA salt, researchers can effectively utilize this potent TLR1/2 agonist to advance our understanding of innate immunity and develop novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. novusbio.com [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pam3CSK4 TFA for In Vitro Cell Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic, triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 2/1 (TLR2/TLR1) heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) found on the cell walls of both Gram-positive and Gram-negative bacteria.[2][] By activating the TLR2/TLR1 complex, Pam3CSK4 triggers a downstream signaling cascade that results in the robust activation of the innate immune system, making it an invaluable tool for in vitro studies of immune cell activation, inflammation, and adjuvant effects.
The recognition of Pam3CSK4 by the TLR2/TLR1 heterodimer primarily initiates a Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway.[2][] This cascade involves the recruitment of adaptor proteins and activation of kinases such as IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[] Ultimately, this leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2][]
This application note provides detailed protocols for the use of Pam3CSK4 trifluoroacetate (TFA) salt for in vitro cell stimulation, methods for analyzing cellular responses, and a summary of expected quantitative outcomes. The TFA salt form of Pam3CSK4 generally offers enhanced water solubility and stability.[4]
Data Presentation
Quantitative data for the use of Pam3CSK4 is summarized below. These values serve as a starting point for experimental design and may require optimization depending on the cell type and specific experimental conditions.
Table 1: Physicochemical Properties of Pam3CSK4 TFA
| Property | Value | Reference |
|---|---|---|
| Full Name | N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-seryl-(lysyl)3-lysine | [2][5] |
| Molecular Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [2][5] |
| Molecular Weight | 1852.33 g/mol | [2][5] |
| CAS Number | 112208-01-2 | [2][5] |
| Purity | ≥95% (Validated by UHPLC) | [2] |
| Solubility | 2 mg/mL in water |[2] |
Table 2: Recommended Working Concentrations for In Vitro Stimulation
| Cell Type | Assay | Working Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| Human Monocytes | Cytokine Production (IL-1β, IL-10) | 50 ng/mL | Not specified | [6] |
| Human PBMCs, THP-1 cells | Cytokine Production | 300 ng/mL | 24 hours | [7] |
| Murine B Cells | Proliferation, Activation | 1 µg/mL (1000 ng/mL) | 24 - 96 hours | [8][9] |
| Murine Macrophages (RAW 264.7) | Gene Expression (MCP-1, TF) | 100 ng/mL | Time-dependent | [10] |
| General Use (HEK293-TLR1/2) | TLR1/2 Activation (EC₅₀) | 0.47 ng/mL | Not specified | [1][4] |
| General Use (Cellular Assays) | TLR2 Activation | 0.1 - 10 ng/mL | Not specified |[2] |
Table 3: Expected Cellular Responses to Pam3CSK4 Stimulation
| Response Category | Specific Outcome | Typical Cell Types | Reference |
|---|---|---|---|
| Cytokine Production | Secretion of IL-1β, IL-6, IL-8, TNF-α | Monocytes, Macrophages, Dendritic Cells | [][6] |
| Secretion of IL-10 | Monocytes | [6] | |
| Upregulation of Surface Markers | Increased expression of CD40, CD80, CD86 | B Cells, Monocytes | [6][8] |
| Transcription Factor Activation | Nuclear translocation of NF-κB (p65 subunit) | Macrophages, Monocytes, various others | [2][] |
| Cell Proliferation | Increased proliferation | B Cells | [9][11] |
| Gene Expression | Upregulation of pro-inflammatory genes (e.g., MCP-1) | Macrophages |[10] |
Signaling Pathway and Experimental Workflow
// Pathway connections Pam3CSK4 -> TLR1_TLR2 [label="Binds"]; TLR1 -> TLR1_TLR2 [style=invis]; TLR2 -> TLR1_TLR2 [style=invis]; TLR1_TLR2 -> MyD88 [label="Recruits"]; MyD88 -> IRAKs -> TRAF6 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [label="Inhibits"]; NFkB -> NFkB_IkB; IKK -> NFkB_IkB [label="Degrades IκB"]; NFkB_IkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> Transcription [label="Initiates"]; } Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
// Nodes start [label="1. Cell Seeding\n(e.g., Macrophages, PBMCs)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitution [label="2. Reconstitute this compound\n(Sterile Water or PBS)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; stimulation [label="3. Cell Stimulation\n(Add Pam3CSK4 to culture)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="4. Incubation\n(e.g., 24 hours at 37°C, 5% CO₂)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; collection [label="5. Sample Collection", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; supernatant [label="6a. Collect Supernatant\n(For secreted proteins)", shape=box]; cells [label="6b. Harvest Cells\n(For intracellular analysis)", shape=box]; elisa [label="7a. Cytokine Analysis\n(ELISA / Multiplex Assay)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; facs [label="7b. Flow Cytometry\n(Surface Marker Staining)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wb [label="7c. NF-κB Activation Assay\n(Western Blot / Microscopy)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> stimulation; reconstitution -> stimulation; stimulation -> incubation; incubation -> collection; collection -> supernatant [label="Liquid"]; collection -> cells [label="Solid"]; supernatant -> elisa; cells -> facs; cells -> wb; } Caption: Workflow for in vitro cell stimulation and analysis.
Experimental Protocols
Protocol 1: Reconstitution of this compound
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free water or Phosphate-Buffered Saline (PBS)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile, endotoxin-free water or PBS to achieve the desired stock concentration. A recommended stock concentration is 1 mg/mL. For a 1 mg vial, add 1 mL of solvent.
-
Vortex gently for 10-15 seconds to fully dissolve the peptide. Ensure no visible particulates remain.
-
The stock solution is now ready for dilution to the final working concentration in cell culture medium.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (1-2 days), 4°C is acceptable.
Note: While this compound is generally water-soluble, if solubility issues arise, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile water or buffer to the desired concentration.[4]
Protocol 2: Cell Stimulation for Cytokine Production Analysis
This protocol provides a general guideline for stimulating immune cells like human PBMCs or murine macrophages.
Materials:
-
Immune cells of interest (e.g., THP-1 monocytes, primary macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (from Protocol 1)
-
Multi-well cell culture plates (e.g., 96-well, 24-well)
-
ELISA or multiplex bead array kit for cytokines of interest (e.g., IL-6, TNF-α)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a predetermined density. For example, seed THP-1 cells at 1 x 10⁶ cells/mL or PBMCs at 2 x 10⁶ cells/mL. Allow cells to adhere or equilibrate overnight if necessary.
-
Preparation of Stimulant: Dilute the this compound stock solution in complete culture medium to twice the final desired concentration. For a final concentration of 100 ng/mL, prepare a 200 ng/mL solution.
-
Stimulation: Add an equal volume of the 2x Pam3CSK4 solution to the cell-containing wells. For example, add 100 µL of 200 ng/mL solution to wells containing 100 µL of cells in medium. Include a negative control well with medium only (vehicle).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. A standard incubation time for cytokine production is 24 hours.[7]
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet the cells.
-
Analysis: Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be analyzed immediately for cytokine levels using ELISA or a multiplex assay, or stored at -80°C for later analysis.
Protocol 3: Analysis of NF-κB Activation by p65 Nuclear Translocation
This protocol outlines the detection of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using Western blotting of fractionated cell lysates.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Cell scrapers
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-p65 (total NF-κB), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency. Stimulate the cells with the desired concentration of Pam3CSK4 (e.g., 100 ng/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes). Unstimulated cells (0 min) serve as the negative control.
-
Cell Lysis and Fractionation:
-
After stimulation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial extraction kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers immediately before use.[12]
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each nuclear and cytoplasmic extract onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p65, Lamin B1, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Analysis:
-
An increase in the p65 signal in the nuclear fraction over time indicates NF-κB activation.
-
Confirm the purity of the fractions by probing for Lamin B1 (should only be in the nuclear fraction) and GAPDH (should primarily be in the cytoplasmic fraction).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
- 8. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pam3CSK4 TFA in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution, preparation, and experimental use of Pam3CSK4 TFA (Trifluoroacetate), a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer. Proper handling and preparation of this reagent are crucial for obtaining reliable and reproducible results in immunological and cell-based assays.
Product Information and Storage
Pam3CSK4 is a synthetic analog of the acylated amino terminus of bacterial lipoproteins, which potently activates the pro-inflammatory transcription factor NF-κB.[][2] The trifluoroacetate salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[3]
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Weight | 1852.33 g/mol | [2][4][5] |
| Chemical Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [2][6] |
| Biological Activity | TLR1/2 Agonist | [4][5][7] |
| EC₅₀ (human TLR1/2) | 0.47 ng/mL | [3][4][5][7] |
| Appearance | Lyophilized powder | [8] |
Storage Conditions:
Proper storage is critical to maintain the integrity and activity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Lyophilized Powder | -20°C | ≥ 4 years | [4][8][9] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [7][9] |
| -20°C | Up to 1 month | [7] |
Store in a dry, sealed container, away from moisture.[9]
Dissolution and Preparation of Stock Solutions
The solubility of this compound can vary depending on the solvent. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.
Table 3: Solubility of this compound
| Solvent | Solubility | Source |
| Water | 2 mg/mL | [2] |
| 16.67 mg/mL (9 mM) | [9] | |
| 1 mg/mL in physiological water | [6] | |
| DMSO | ≥ 50 mg/mL | [4] |
| Formic Acid | 1 mg/mL | [8] |
Protocol for Reconstitution of this compound:
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination. Use sterile, endotoxin-free reagents and consumables.
-
Solvent Selection: For most cell-based assays, reconstituting in sterile, endotoxin-free water is recommended.[6] For very hydrophobic preparations, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.[3]
-
Reconstitution Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, endotoxin-free water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette to dissolve the powder. Sonication and gentle heating may be used to aid dissolution if necessary.[9]
-
-
Sterilization: If the stock solution is prepared in water, it is advisable to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[7][9]
Experimental Protocols
Working Concentration:
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A typical range is between 0.1 ng/mL and 100 ng/mL.[2][10] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
General Protocol for Cell Stimulation:
-
Cell Culture: Plate cells at the desired density in appropriate culture medium and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration using pre-warmed, sterile cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours) to allow for cellular activation and response.[10]
-
Downstream Analysis: Following incubation, cells or culture supernatants can be collected for downstream analysis, such as ELISA for cytokine production (e.g., IL-6, TNF-α), flow cytometry for surface marker expression, or western blotting for signaling pathway activation.[11]
Signaling Pathway and Experimental Workflow
Pam3CSK4 Signaling Pathway:
Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 at the cell surface.[][2] This recognition event initiates an intracellular signaling cascade through the adaptor protein MyD88, leading to the activation of MAPKs and the transcription factor NF-κB.[][12] This signaling culminates in the production of pro-inflammatory cytokines and chemokines.[][11]
General Experimental Workflow:
The following diagram illustrates a typical workflow for studying the effects of Pam3CSK4 on cultured cells.
References
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 10. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Stimulation with Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Pam3CSK4, trifluoroacetate salt (TFA), is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer complex. As a key pathogen-associated molecular pattern (PAMP), Pam3CSK4 is an invaluable tool for in vitro and in vivo studies related to innate immunity, inflammation, and host-pathogen interactions. Stimulation of macrophages with Pam3CSK4 TFA activates downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, and the modulation of various cellular processes. These application notes provide a comprehensive guide to the recommended working concentrations and protocols for utilizing this compound in macrophage research.
Mechanism of Action: TLR2/TLR1 Signaling Pathway
Pam3CSK4 is recognized by the heterodimer of TLR2 and TLR1 on the surface of macrophages[1]. The lipid chains of Pam3CSK4 insert into the hydrophobic pockets of the extracellular domains of TLR2 and TLR1, inducing a conformational change that brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.
The key steps in the signaling pathway are as follows:
-
Recruitment of Adaptor Proteins: The dimerized TIR domains recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter protein (TIRAP).
-
Activation of IRAKs and TRAF6: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6).
-
Activation of TAK1 Complex: The IRAK1-TRAF6 complex activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which also includes TAK1-binding proteins (TAB1, TAB2/3).
-
Activation of NF-κB and MAPK Pathways: Activated TAK1 phosphorylates and activates two major downstream pathways:
-
The IκB kinase (IKK) complex: IKK activation leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitor of κB (IκB). This releases the nuclear factor-κB (NF-κB) transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.
-
Mitogen-activated protein kinases (MAPKs): TAK1 also activates MAPK cascades, including p38 and JNK.
-
-
Gene Expression: In the nucleus, NF-κB and other transcription factors (like AP-1, activated by the MAPK pathway) bind to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune-related genes.
Recommended Working Concentration
The optimal working concentration of this compound for macrophage stimulation can vary depending on the macrophage cell type (e.g., primary cells vs. cell lines like RAW 264.7), the specific experimental endpoint being measured, and the desired magnitude of the response. Below is a summary of commonly used concentrations from the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Concentration Range | Typical Application | Cell Type Examples | Reference(s) |
| 0.1 - 10 ng/mL | Low-level stimulation, threshold determination | HEK293-TLR2/1, primary monocytes | [2] |
| 50 - 100 ng/mL | Cytokine production (e.g., IL-1β, IL-10), signaling pathway analysis | Primary human monocytes, RAW 264.7 cells | [1][3] |
| 100 ng/mL - 1 µg/mL | Robust cytokine production (e.g., TNF-α), M1 polarization studies | RAW 264.7 cells, THP-1 cells, bone marrow-derived macrophages (BMDMs) | [3] |
| 1 µg/mL - 10 µg/mL | Strong and sustained activation, studies requiring maximal response | RAW 264.7 cells, primary macrophages |
Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a macrophage stimulation experiment using this compound.
Detailed Experimental Protocols
1. Macrophage Stimulation for Cytokine Analysis (e.g., TNF-α)
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Sterile, tissue culture-treated 24-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 24-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in 500 µL of complete culture medium per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere and reach a sub-confluent state.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL). Prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Cell Stimulation:
-
Carefully aspirate the old medium from the wells.
-
Gently add 500 µL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired stimulation period (e.g., 4, 8, 12, or 24 hours). A 24-hour incubation is common for robust cytokine production[3].
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
2. TNF-α ELISA Protocol
This protocol is a general guideline for a sandwich ELISA. Always refer to the manufacturer's instructions for your specific ELISA kit.
Materials:
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Collected macrophage culture supernatants
-
Recombinant TNF-α standard
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Prepare a standard curve by performing serial dilutions of the recombinant TNF-α standard.
-
Add standards and collected supernatants (undiluted or diluted as necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate thoroughly.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Reaction Stopping and Reading:
-
Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
3. Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell viability in a 96-well plate format.
Materials:
-
Macrophages seeded and stimulated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
MTT Addition:
-
Following the stimulation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Express the results as a percentage of the vehicle-treated control cells to determine the relative cell viability.
-
4. Analysis of NF-κB Activation (Western Blot for Phospho-p65)
This protocol outlines the steps to detect the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.
Materials:
-
Macrophages stimulated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After stimulation for the desired time (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p65 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. The ratio of phospho-p65 to total p65 indicates the level of NF-κB activation.
-
References
Application Notes and Protocols for Pam3CSK4 TFA as a Vaccine Adjuvant in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pam3CSK4 TFA, a synthetic triacylated lipopeptide, as a potent vaccine adjuvant in murine models. This document outlines the mechanism of action, presents key quantitative data from preclinical studies, and offers detailed protocols for vaccine formulation, immunization, and immunological analysis.
Introduction to this compound
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-characterized agonist of the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1] Activation of the TLR2/1 signaling pathway initiates a downstream cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[1] This innate immune stimulation makes Pam3CSK4 an effective adjuvant for enhancing adaptive immune responses to a wide range of antigens, including those from influenza, Leishmania, and various proteins like ovalbumin (OVA).[1][2][3] Studies in mouse models have demonstrated that Pam3CSK4 can significantly boost antibody production, particularly of the IgG2a isotype, and promote a Th1-biased cellular immune response characterized by the production of IFN-γ.[4]
Mechanism of Action: TLR2/1 Signaling Pathway
Pam3CSK4 exerts its adjuvant effect by activating the TLR2/1 signaling pathway on antigen-presenting cells (APCs), such as dendritic cells and macrophages. The binding of Pam3CSK4 to the TLR2/1 heterodimer triggers a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This leads to the recruitment and activation of downstream signaling molecules, culminating in the activation of NF-κB and the subsequent transcription of genes encoding pro-inflammatory cytokines.
Data Presentation: Quantitative Outcomes of Pam3CSK4 Adjuvanted Vaccines in Mice
The following tables summarize the quantitative data from various studies that have utilized Pam3CSK4 as a vaccine adjuvant in mouse models.
Table 1: Antigen-Specific Antibody Responses
| Antigen | Mouse Strain | Route of Administration | Pam3CSK4 Dose (µ g/mouse ) | Antigen Dose (µ g/mouse ) | Outcome | Reference |
| Influenza Subunit | BALB/c | Intramuscular | 1 | 0.1 of each H1N1, H3N2, B | Enhanced hemagglutinin antibody responses | [2] |
| Ovalbumin (OVA) | BALB/c | Sublingual | Not specified | Not specified | Decreased OVA-specific Th2 responses | [3] |
| Leishmania major | C57BL/6 & BALB/c | Subcutaneous | Not specified | Live parasites | Decreased parasite burdens | [5][6] |
| Polysaccharide | C57BL/6 | Not specified | Not specified | Not specified | Significantly increased polysaccharide-specific antibodies | [7] |
Table 2: T-Cell and Cytokine Responses
| Antigen | Mouse Strain | Route of Administration | Pam3CSK4 Dose (µ g/mouse ) | Antigen Dose (µ g/mouse ) | Outcome | Reference |
| Ovalbumin (OVA) | BALB/c | Sublingual | Not specified | Not specified | Induction of IFN-γ and IL-10 secretion by naïve CD4+ T cells | [3] |
| Leishmania major | C57BL/6 | Subcutaneous | Not specified | Live parasites | Enhanced Th1 and Th17 responses | [5][6] |
| Influenza Subunit | BALB/c | Intramuscular | 1 | 0.1 of each H1N1, H3N2, B | Upregulation of proinflammatory and Th1 cytokine genes | [1][2] |
| Ovalbumin (OVA) with ARC5 (Pam3CSK4 analogue) | BALB/c | Subcutaneous | 20 | 50 | Significant IFN-γ and IL-17 production in splenocytes | [8] |
Experimental Protocols
Protocol 1: Subcutaneous Immunization with a Protein Antigen (Ovalbumin)
This protocol is designed for evaluating the adjuvant effect of Pam3CSK4 with a model protein antigen, ovalbumin (OVA).
Materials:
-
This compound (VacciGrade™ recommended)
-
Ovalbumin (OVA)
-
Sterile, endotoxin-free PBS
-
Female BALB/c mice, 6-8 weeks old
-
Sterile syringes and needles (27G)
Experimental Workflow:
Procedure:
-
Preparation of Vaccine Formulation:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
On the day of immunization, dilute the Pam3CSK4 stock solution and OVA in sterile PBS to the final desired concentrations. A typical dose is 10-50 µg of OVA and 5-20 µg of Pam3CSK4 per mouse in a total volume of 100 µL.
-
Gently mix the solution.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject each mouse subcutaneously at the base of the tail with 100 µL of the vaccine formulation.
-
Day 14 (Booster Immunization): Administer a booster injection with the same vaccine formulation and route as the primary immunization.
-
-
Sample Collection and Analysis:
-
Day 21: Euthanize mice and collect blood (for serum) and spleens.
-
Serum Analysis: Perform ELISA to determine OVA-specific IgG1 and IgG2a antibody titers.
-
Spleen Analysis: Prepare single-cell suspensions from spleens. Use these cells for:
-
ELISpot assay: to quantify the number of OVA-specific IFN-γ secreting cells.
-
Flow cytometry: to analyze T-cell populations (e.g., CD4+, CD8+, and memory T-cell subsets).
-
-
Protocol 2: Intranasal Immunization with a Leishmania Antigen
This protocol is adapted for a mucosal vaccination strategy against Leishmania, a model for intracellular pathogens.
Materials:
-
This compound (VacciGrade™ recommended)
-
Leishmania antigen (e.g., soluble Leishmania antigen - SLA)
-
Sterile, endotoxin-free PBS
-
Female C57BL/6 mice, 6-8 weeks old
-
Micropipette
Experimental Workflow:
Procedure:
-
Preparation of Vaccine Formulation:
-
Reconstitute lyophilized this compound as described in Protocol 1.
-
On the day of immunization, dilute the Pam3CSK4 stock solution and Leishmania antigen in sterile PBS. A typical dose is 10-20 µg of SLA and 5-10 µg of Pam3CSK4 per mouse in a total volume of 20-30 µL.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Lightly anesthetize the mice. Administer 10-15 µL of the vaccine formulation into each nostril using a micropipette.
-
Day 21 (Booster Immunization): Administer a booster immunization following the same procedure.
-
-
Challenge and Analysis:
-
Day 35: Challenge the immunized mice with a subcutaneous injection of live Leishmania major promastigotes.
-
Monitor the mice for lesion development.
-
At a predetermined time point post-challenge, euthanize the mice and collect blood, spleens, and draining lymph nodes.
-
Serum and Mucosal Wash Analysis: Perform ELISA to measure Leishmania-specific IgG and IgA levels.
-
Spleen and Lymph Node Analysis: Determine the parasite burden in the spleen and lymph nodes by limiting dilution assay or qPCR.
-
Key Methodologies for Immunological Assessment
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Coat 96-well plates with the antigen of interest (e.g., OVA or SLA) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Add serially diluted serum samples to the wells and incubate.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG1 or IgG2a).
-
Wash the plates and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
Enzyme-Linked Immunospot (ELISpot) for Cytokine-Secreting Cells
-
Coat a 96-well ELISpot plate with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Wash the plate and block with cell culture medium containing 10% fetal bovine serum.
-
Add a known number of splenocytes to the wells and stimulate with the specific antigen (e.g., OVA). Include positive (mitogen) and negative (medium only) controls.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells and add a biotinylated detection antibody for the cytokine.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP).
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Stop the reaction by washing with water.
-
Count the spots, where each spot represents a single cytokine-secreting cell.
Flow Cytometry for T-Cell Phenotyping
-
Prepare single-cell suspensions from spleens or lymph nodes.
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8, CD44, CD62L).
-
For intracellular cytokine staining, stimulate the cells in vitro with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface staining.
-
Fix and permeabilize the cells, then stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
Conclusion
This compound is a versatile and potent adjuvant for inducing robust humoral and cellular immune responses in mouse models. Its well-defined mechanism of action through TLR2/1 activation provides a strong rationale for its use in vaccine development. The protocols and data presented here offer a solid foundation for researchers to design and execute preclinical vaccine studies incorporating this promising adjuvant.
References
- 1. invivogen.com [invivogen.com]
- 2. MF59 and Pam3CSK4 boost adaptive responses to influenza subunit vaccine through an IFN type I-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Combination of Innate Immune Modulators as Vaccine Adjuvants in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pam3CSK4 TFA in TLR2-Dependent Immune Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer complex.[1] By mimicking the acylated amino terminus of bacterial lipoproteins, it provides a powerful tool for in vitro and in vivo studies of TLR2-mediated immune responses. Activation of the TLR2/TLR1 complex by Pam3CSK4 initiates a MyD88-dependent signaling cascade, leading to the activation of the pro-inflammatory transcription factor NF-κB and subsequent production of cytokines and chemokines.[1] These application notes provide detailed protocols for utilizing this compound to stimulate various immune cell types and quantify their responses.
Data Presentation
The following tables summarize the quantitative effects of this compound on cytokine production and cell surface marker expression in different immune cell populations.
Table 1: Dose-Dependent Induction of IL-6 in Macrophages by Pam3CSK4
| Pam3CSK4 Conc. | IL-6 Production (pg/mL) | Cell Type | Incubation Time | Study |
| 0 ng/mL | Baseline | Tnf-/- BMDM | 24 hours | [2] |
| 1 ng/mL | Increased | Tnf-/- BMDM | 24 hours | [2] |
| 10 ng/mL | Moderately Increased | Tnf-/- BMDM | 24 hours | [2] |
| 30 ng/mL | Significantly Increased | Tnf-/- BMDM | 24 hours | [2] |
| 100 ng/mL | Maximally Increased | Tnf-/- BMDM | 24 hours | [2] |
Note: This table is an illustrative representation based on findings suggesting a dose-dependent increase in IL-6 production. The original study focused on the synergistic effect with TNF and did not provide absolute pg/mL values in a simple dose-response to Pam3CSK4 alone.
Table 2: Upregulation of Co-stimulatory Molecules on Human Monocyte-Derived Dendritic Cells (mdDCs) by Pam3CSK4
| Marker | % Positive Cells (Pam3CSK4) | % Positive Cells (Medium) | Cell Type | Incubation Time | Study |
| CD80 | Significantly Increased | Baseline | Human mdDCs | 48 hours | [3] |
| CD83 | Significantly Increased | Baseline | Human mdDCs | 48 hours | [3] |
| CD86 | Significantly Increased | Baseline | Human mdDCs | 48 hours | [3] |
| CCR7 | Significantly Increased | Baseline | Human mdDCs | 48 hours | [3] |
| PD-L1 | Significantly Increased | Baseline | Human mdDCs | 48 hours | [3] |
| CD40 | Significantly Increased | Baseline | Human mdDCs | 48 hours | [3] |
Note: This table summarizes the significant upregulation of surface markers on mdDCs stimulated with an optimal concentration of Pam3CSK4 as determined in the cited study.
Table 3: Cytokine Production by Human Monocytes Stimulated with Pam3CSK4
| Cytokine | Concentration (pg/mL) | Cell Type | Incubation Time | Study |
| IL-1β | Significantly Increased | Human Monocytes | Overnight | [4] |
| IL-6 | Produced | Human Monocytes | Overnight | [4] |
| IL-8 | Produced | Human Monocytes | Overnight | [4] |
| IL-10 | High Levels | Human Monocytes | Overnight | [4] |
Note: This table is a qualitative summary of cytokine production. The original study demonstrated significant increases in IL-1β and high levels of IL-10 in response to 50 ng/ml Pam3CSK4.
Signaling Pathways and Experimental Workflows
Caption: Pam3CSK4-induced TLR2 signaling cascade.
Caption: Workflow for studying this compound effects.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of freshly isolated human PBMCs with this compound for subsequent analysis of cytokine production.
Materials:
-
This compound
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium (e.g., from 1 ng/mL to 1000 ng/mL).
-
Add 100 µL of the this compound dilutions or medium alone (as a negative control) to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C if not used immediately. The cell pellet can be used for other downstream applications like flow cytometry or RNA extraction.
Protocol 2: Quantification of TNF-α in Culture Supernatants by ELISA
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of TNF-α in supernatants from this compound-stimulated cells.
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using the recombinant TNF-α provided in the kit.
-
Add 100 µL of the standards and culture supernatants (diluted if necessary) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Protocol 3: Analysis of NF-κB Activation by Western Blotting
This protocol describes the detection of the activated form of NF-κB (phosphorylated p65) in cell lysates from this compound-stimulated cells.
Materials:
-
This compound
-
Cultured immune cells (e.g., macrophages)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and stimulate with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control like β-actin to ensure equal protein loading.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for Measuring Pam3CSK4 TFA Activity
Introduction
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[2][3] Activation of the TLR2/TLR1 complex by Pam3CSK4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn induces the expression of various pro-inflammatory cytokines and chemokines.[][5] This document provides detailed protocols for cell-based assays to measure the activity of Pam3CSK4 TFA, a trifluoroacetate salt of Pam3CSK4.
These assays are critical for researchers in immunology, infectious disease, and drug development for studying innate immune responses, screening for TLR2/TLR1 antagonists, and evaluating the potency of vaccine adjuvants.
Mechanism of Action: TLR2/TLR1 Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 on the cell surface.[1] This binding event recruits intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88).[] MyD88 then recruits and activates IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).[] This leads to the activation of the IKK (IκB kinase) complex, which phosphorylates and triggers the degradation of the inhibitory protein IκB. The degradation of IκB allows for the nuclear translocation of NF-κB, where it binds to specific DNA response elements in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[]
References
Application Notes and Protocols for Pam3CSK4 TFA Stimulation of Dendritic Cells for T-Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for Toll-like receptor 2/1 (TLR2/TLR1).[1][2] Its trifluoroacetic acid (TFA) salt is commonly used in immunological research to stimulate dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity. Activation of DCs with Pam3CSK4 TFA triggers a signaling cascade that leads to their maturation, characterized by the upregulation of co-stimulatory molecules and the production of cytokines that are crucial for the subsequent differentiation of naive T-cells into distinct effector subsets, such as T helper 1 (Th1), T helper 2 (Th2), and potentially T helper 17 (Th17) cells.[3][4][5] Understanding and harnessing this process is vital for the development of novel vaccines and immunotherapies.
Signaling Pathway of Pam3CSK4 in Dendritic Cells
Pam3CSK4 is recognized by the TLR2/TLR1 heterodimer on the surface of dendritic cells.[1] This recognition event initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which are essential for DC maturation and the subsequent activation and differentiation of T-cells.[6]
Expected Outcomes of this compound Stimulation
Stimulation of dendritic cells with this compound leads to a distinct phenotypic and functional maturation. This is characterized by the upregulation of surface markers and the secretion of a specific cytokine profile, which in turn directs T-cell differentiation.
Dendritic Cell Maturation
-
Upregulation of Co-stimulatory Molecules: Expect increased expression of CD40, CD80, and CD86, which are crucial for providing the second signal for T-cell activation.[3]
-
Expression of Maturation Markers: An increase in the expression of CD83 and the chemokine receptor CCR7 is anticipated, with the latter facilitating DC migration to lymph nodes.[3]
Cytokine Production by Dendritic Cells
Pam3CSK4-stimulated DCs typically produce a range of cytokines that influence T-cell polarization. The specific cytokine milieu can vary, but often includes:
-
Pro-inflammatory Cytokines: IL-1β, IL-6, and TNF-α.[3]
-
T-cell Polarizing Cytokines: IL-10, IL-12p70, and IL-23.[3][5]
The balance of these cytokines is critical in determining the subsequent T-helper cell response.
T-Cell Differentiation
The interaction between Pam3CSK4-matured DCs and naive CD4+ T-cells can lead to the differentiation into various T-helper subsets:
-
Th1 and Th0-like cells: Pam3CSK4 stimulation can promote the differentiation of IFN-γ-producing T-cells.[3][4]
-
Th2-like cells: In some contexts, particularly with DCs from allergic patients, Pam3CSK4 has been shown to induce Th2-like cells, characterized by the production of IL-5 and IL-13.[3][4]
-
Th1/Regulatory T-cell responses: Studies have also indicated that Pam3CSK4 can induce both IFN-γ and IL-10 secretion by naive CD4+ T-cells, suggesting a mixed Th1 and regulatory T-cell response.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Pam3CSK4 stimulation on dendritic cells and subsequent T-cell responses, as reported in the literature.
Table 1: Upregulation of Surface Molecules on Monocyte-Derived Dendritic Cells (mdDCs) after Stimulation with Pam3CSK4.
| Surface Molecule | Fold Increase (Pam3CSK4 vs. Medium) | Reference |
| CD40 | Significant upregulation | [3] |
| CD80 | Significant upregulation | [3] |
| CD83 | Significant upregulation | [3] |
| CD86 | Significant upregulation | [3] |
| CCR7 | Significant upregulation | [3] |
Table 2: Cytokine Production by mdDCs Stimulated with Pam3CSK4.
| Cytokine | Concentration (pg/mL) - Median | Reference |
| IL-1β | ~100 | [3] |
| IL-6 | ~1000 | [3] |
| TNF-α | ~100 | [3] |
| IL-10 | ~500 | [3] |
| IL-12p70 | ~50 | [3] |
| IL-23 | ~2000 | [3] |
| IL-27 | ~5000 | [3] |
Table 3: T-Cell Cytokine Production after Co-culture with Pam3CSK4-Stimulated mdDCs.
| T-Cell Cytokine | Concentration (pg/mL) - Median | T-Helper Subset Indication | Reference |
| IFN-γ | ~100 | Th1 | [3] |
| IL-5 | ~50 | Th2 | [3] |
| IL-13 | ~200 | Th2 | [3] |
| IL-10 | Induced | Treg | [5] |
Experimental Protocols
This section provides a detailed methodology for the generation of monocyte-derived dendritic cells, their stimulation with this compound, and the subsequent co-culture with naive T-cells to assess T-cell differentiation.
Experimental Workflow
Materials and Reagents
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Human GM-CSF
-
Human IL-4
-
This compound
-
Human Naive CD4+ T-cell isolation kit
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation control)
-
Flow cytometry antibodies (e.g., anti-CD11c, -CD14, -CD80, -CD86, -CD40, -CD83, -CCR7, -CD4, -IFN-γ, -IL-4, -IL-5, -IL-13)
-
ELISA kits for human cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-12p70, IFN-γ, IL-5, IL-13)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mdDCs)
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs using CD14 magnetic beads according to the manufacturer's protocol.
-
Culture the purified monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 50 ng/mL human GM-CSF, and 20 ng/mL human IL-4.
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 5 or 7, immature DCs can be harvested.
Protocol 2: Stimulation of mdDCs with this compound
-
Harvest the immature DCs and resuspend them in fresh complete RPMI 1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulate the DCs with this compound at a final concentration of 100 nM for 48 hours. Include an unstimulated control (medium alone).
-
After 48 hours, harvest the supernatant for cytokine analysis by ELISA or Cytometric Bead Array (CBA).
-
Harvest the cells for phenotypic analysis by flow cytometry. Stain with fluorescently labeled antibodies against DC maturation markers.
Protocol 3: Co-culture of Pam3CSK4-Stimulated mdDCs with Naive T-Cells
-
Isolate naive CD4+ T-cells from PBMCs of a healthy donor using a negative selection kit.
-
Label the naive T-cells with CFSE if proliferation is to be assessed.
-
After 48 hours of stimulation, harvest the Pam3CSK4-matured DCs, wash them to remove residual Pam3CSK4, and resuspend them in fresh complete RPMI 1640 medium.
-
Co-culture the matured DCs with naive CD4+ T-cells at a ratio of 1:10 (DC:T-cell) in a 96-well round-bottom plate.
-
Incubate the co-culture for 6 days at 37°C in a 5% CO2 incubator.
-
After 6 days, harvest the supernatant to measure T-cell cytokine production by ELISA.
-
Harvest the cells for analysis of T-cell proliferation by flow cytometry (CFSE dilution) and intracellular cytokine staining to identify T-helper subsets. For intracellular staining, restimulate the T-cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before staining.
Conclusion
The stimulation of dendritic cells with this compound is a robust method to induce DC maturation and drive the differentiation of naive T-cells. The protocols and data presented here provide a comprehensive guide for researchers to investigate the immunomodulatory properties of this TLR1/2 agonist and its potential applications in immunology and drug development. The specific T-cell phenotype induced can be context-dependent, and it is recommended to perform a thorough analysis of both DC and T-cell responses to fully characterize the effects of this compound in your experimental system.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pam3CSK4 TFA Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that potently and specifically activates the Toll-like Receptor 2 and Toll-like Receptor 1 (TLR2/TLR1) heterodimer complex.[1][2] It mimics the acylated amino-terminus of bacterial lipoproteins, making it a powerful tool for immunological research and a candidate adjuvant in vaccine development.[][4][5] Activation of the TLR2/TLR1 complex initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1][]
The trifluoroacetate (TFA) salt of Pam3CSK4 is often used to enhance its solubility and stability.[6] However, the long-term stability of Pam3CSK4 TFA in solution is critical for ensuring reproducible and reliable experimental outcomes. Improper storage can lead to degradation or aggregation, diminishing its biological activity. These application notes provide a comprehensive guide to the recommended storage conditions, handling procedures, and protocols for assessing the stability of this compound solutions.
Product Information and Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Full Name | N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-seryl-lysyl-lysyl-lysyl-lysine | - |
| Synonyms | Pam3Cys-Ser-(Lys)4 TFA, Pal-CSKKKK | [7][8] |
| Molecular Formula | C81H156N10O13S · 3TFA | [1][4] |
| Molecular Weight | 1852.3 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | ≥ 95% (typically validated by UHPLC) | [1][4] |
| Biological Activity | TLR1/TLR2 agonist with an EC50 of ~0.47 ng/mL for human TLR1/2 | [7][9] |
Recommended Long-Term Storage and Handling
Adherence to proper storage conditions is paramount for preserving the integrity and biological activity of this compound. The stability is dependent on whether the product is in lyophilized or solubilized form.
General Handling Guidelines
-
Moisture Sensitivity : Both the lyophilized powder and solutions should be protected from moisture.[7][9] The TFA salt is hygroscopic.
-
Avoid Repeated Freeze-Thaw Cycles : Aliquoting stock solutions into single-use volumes is strongly recommended to prevent degradation from repeated temperature changes.[10]
-
Sterility : For cell-based assays, use sterile, endotoxin-free water, PBS, or DMSO for reconstitution and dilution.[4][5]
Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration | Reference |
| Lyophilized Powder | - | -80°C | 2 years | [7][8] |
| -20°C | 1 year | [7][8][9] | ||
| 2-8°C | Short-term (per manufacturer) | [10] | ||
| Reconstituted Solution | Water, DMSO | -80°C | 6 months | [7][8] |
| -20°C | 1 month | [7][8] |
Pam3CSK4 Signaling Pathway
Pam3CSK4 initiates an immune response by binding to the extracellular domain of the TLR2/TLR1 heterodimer on the cell surface. This binding event triggers a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88) to the intracellular Toll/Interleukin-1 receptor (TIR) domains. MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), which in turn activate TRAF6. This leads to the activation of two major downstream pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2, JNK, and p38), culminating in the transcription of genes encoding inflammatory cytokines and chemokines.[1][][11][12]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from lyophilized powder.
Materials:
-
Lyophilized this compound vial
-
Sterile, endotoxin-free solvent (e.g., Water, DMSO, or PBS)
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended for aqueous solutions)[7][9]
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully add the desired volume of sterile solvent to the vial to achieve the target concentration (e.g., add 1 mL of water to a 1 mg vial to create a 1 mg/mL stock solution).
-
Solubilization: Cap the vial tightly and vortex for approximately 1 minute or until the powder is completely dissolved.[10]
-
Sonication (for aqueous solutions): If particulates are visible after vortexing, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.[7][9]
-
Aliquoting: Dispense the stock solution into single-use, sterile polypropylene aliquots. This is crucial to avoid contamination and repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]
Protocol 2: Functional Stability Assessment of this compound Solutions
This protocol provides a method to evaluate the long-term stability of a stored this compound solution by measuring its ability to induce a biological response in a TLR2-reporter cell line.
Objective: To determine if a stored this compound solution has retained its biological activity compared to a freshly prepared solution.
Principle: The activity of Pam3CSK4 is quantified by its ability to stimulate TLR2-expressing cells, leading to the activation of a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. The half-maximal effective concentration (EC50) is calculated and compared between the stored and fresh samples. A significant increase in the EC50 value for the stored sample indicates a loss of activity.
Materials:
-
HEK-Blue™ TLR2/TLR1 cells (or similar reporter cell line)
-
Appropriate cell culture medium and supplements
-
Stored aliquot of this compound solution (the "test sample")
-
Newly reconstituted vial of this compound (the "fresh control")
-
Sterile 96-well flat-bottom cell culture plates
-
Reporter detection reagent (e.g., QUANTI-Blue™ Solution)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 620-655 nm for QUANTI-Blue™)
Procedure:
-
Cell Preparation: One day prior to the experiment, seed the reporter cells into a 96-well plate at the recommended density (e.g., 5 x 10⁴ cells/well) and incubate overnight.
-
Prepare Pam3CSK4 Dilutions:
-
Thaw one aliquot of the stored "test sample" and the "fresh control".
-
Prepare a series of 10-fold or 2-fold dilutions for both samples in cell culture medium. A typical concentration range to test is 0.01 ng/mL to 100 ng/mL.
-
Include a "medium only" negative control.
-
-
Cell Stimulation:
-
Carefully remove the old medium from the cells.
-
Add 200 µL of the prepared Pam3CSK4 dilutions (and controls) to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Reporter Assay:
-
Following incubation, collect a small volume (e.g., 20 µL) of the cell supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the reporter detection reagent (e.g., 180 µL of QUANTI-Blue™).
-
Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the negative control wells from all other readings.
-
Plot the absorbance values against the logarithm of the Pam3CSK4 concentration for both the test sample and the fresh control.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the EC50 value for each sample.
-
Interpretation: Compare the EC50 values. If the EC50 of the stored sample is comparable (e.g., within 0.5 to 2-fold) to the fresh control, the stored solution is considered stable. A significant rightward shift in the dose-response curve and a higher EC50 value for the stored sample indicate a loss of potency.
-
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a well-established agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, making it a potent activator of the innate immune system.[2][] Activation of the TLR2/1 complex initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and activator protein-1 (AP-1), resulting in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[2][4][5] Understanding the cellular response to Pam3CSK4 is crucial for immunology research and the development of novel vaccine adjuvants and immunomodulatory drugs.[][6]
Flow cytometry is a powerful technique for dissecting these cellular responses at a single-cell level. It allows for the simultaneous measurement of multiple parameters, including cell surface marker expression and intracellular cytokine production, providing a detailed profile of cellular activation. This application note provides a comprehensive guide to analyzing cells treated with Pam3CSK4 TFA using flow cytometry.
Principle of Pam3CSK4 Action
Pam3CSK4 binds to the extracellular domain of the TLR2/TLR1 heterodimer on the surface of various immune cells, such as monocytes, macrophages, and dendritic cells.[2][] This binding event triggers the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88).[][7] MyD88, in turn, initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[] This ultimately leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IKK complex results in the phosphorylation and subsequent degradation of IκB, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[][8]
-
MAPK Pathway: The signaling cascade also activates mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[4][8] These kinases activate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.
The culmination of these signaling events is a robust inflammatory response characterized by cytokine secretion and changes in cell surface protein expression.
Expected Cellular Responses and Data Presentation
Treatment of immune cells with Pam3CSK4 is expected to result in quantifiable changes in protein expression. Below are examples of how to structure the resulting data.
Table 1: Upregulation of Co-stimulatory Marker CD86 on Monocytes. This table shows the expected increase in the percentage of CD86-positive cells and the Mean Fluorescence Intensity (MFI) following stimulation.
| Treatment | Concentration (µg/mL) | Incubation Time (hrs) | % CD86+ Cells | CD86 MFI |
| Untreated Control | 0 | 24 | 15.2 ± 2.1 | 500 ± 45 |
| This compound | 1 | 24 | 85.6 ± 5.3 | 4500 ± 210 |
Table 2: Intracellular Cytokine Production in Macrophages. This table summarizes the anticipated increase in the percentage of cells producing key pro-inflammatory cytokines after Pam3CSK4 stimulation.
| Treatment | Concentration (µg/mL) | Incubation Time (hrs) | % TNF-α+ Cells | % IL-6+ Cells |
| Untreated Control | 0 | 6 | 0.8 ± 0.2 | 1.1 ± 0.3 |
| This compound | 1 | 6 | 65.4 ± 4.8 | 72.3 ± 5.1 |
Experimental Workflow
The general workflow for analyzing cellular responses to Pam3CSK4 involves cell culture, stimulation, staining with fluorescently-labeled antibodies, and finally, analysis on a flow cytometer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 4. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pam3CSK4 TFA solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pam3CSK4 TFA. Here you will find information on solubility issues and solutions, experimental protocols, and relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, stimulating an innate immune response. The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free base.[1] Upon binding to the TLR2/TLR1 complex on the cell surface, Pam3CSK4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Q2: What are the primary applications of this compound in research?
This compound is widely used in immunology and drug development to:
-
Study the innate immune response and TLR signaling pathways.
-
Activate immune cells such as macrophages and dendritic cells.
-
Investigate the role of TLR2/TLR1 in various diseases.
-
Develop and test novel vaccine adjuvants and immunomodulatory drugs.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is sterile, pyrogen-free water.[2] For more challenging dissolutions, dimethyl sulfoxide (DMSO) can be used, followed by dilution in an aqueous buffer. Some suppliers also suggest using a 50% ethanol/water mixture.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Stock solutions in an aqueous buffer are typically stable for up to 12 months at -20°C.[2]
Troubleshooting Guide
Issue 1: this compound is not dissolving in water.
-
Cause: Pam3CSK4 is a lipopeptide and can be challenging to dissolve due to its hydrophobic lipid chains. Insufficient mixing or low temperature can hinder dissolution.
-
Solution:
-
Vortexing: After adding the solvent, vortex the vial for at least one minute to ensure thorough mixing.[2]
-
Sonication: If the solution is still cloudy or contains visible particles, sonicate the vial.[3] This helps to break up aggregates and enhance solubility.
-
Gentle Warming: Gentle heating of the solution can also aid in dissolution.[3] Be cautious with the temperature to avoid degradation of the peptide.
-
Alternative Solvents: If water fails, you can try dissolving the peptide in a small amount of DMSO and then carefully diluting it with your aqueous buffer.[1] For very hydrophobic peptides, dissolving in an organic solvent like acetonitrile or methanol first, followed by dilution, is another option.[1]
-
Issue 2: The this compound solution appears cloudy or has precipitates after dilution.
-
Cause: This may be due to aggregation of the lipopeptide, especially when diluting a concentrated stock solution into a buffer of different pH or ionic strength.
-
Solution:
-
Slow Dilution: When preparing working solutions, add the stock solution to the diluent drop-wise while gently vortexing. This can prevent localized high concentrations that favor precipitation.
-
Filter Sterilization: After diluting your stock solution to the final working concentration in an aqueous buffer (e.g., cell culture medium), it is recommended to sterilize the solution using a 0.22 µm filter.[2] This will also remove any small aggregates that may have formed.
-
pH Consideration: Lipopeptide solubility can be pH-dependent. If you continue to experience issues, consider adjusting the pH of your buffer.
-
Issue 3: Inconsistent experimental results using this compound.
-
Cause: This could be due to improper storage, repeated freeze-thaw cycles leading to degradation, or inaccurate concentration of the stock solution.
-
Solution:
-
Proper Aliquoting: Always aliquot your stock solution into single-use volumes after reconstitution to avoid multiple freeze-thaw cycles.[2]
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate preparation of stock and working solutions.
-
Consistent Protocol: Follow a standardized protocol for reconstitution and dilution for all experiments to ensure reproducibility.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Method | Reference |
| Water | 16.67 mg/mL (9 mM) | Sonication and heating may be required. | [3] |
| DMSO | 25 mg/mL (13.50 mM) | Ultrasonic assistance may be needed. | [2] |
| 50% Ethanol/Water | 1 mg/mL | - |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of sterile, pyrogen-free water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution:
-
Vortex the vial for at least 1 minute to ensure the powder is completely wetted.[2]
-
If the solution is not clear, sonicate the vial in a water bath for short intervals until the solution clarifies.
-
Gentle warming can be applied if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into single-use, sterile, endotoxin-free microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 12 months.[2] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
In a sterile environment (e.g., a laminar flow hood), dilute the stock solution to the desired final working concentration using your pre-warmed cell culture medium.
-
It is recommended to perform a serial dilution if a very low final concentration is required.
-
Add the stock solution to the medium slowly while gently mixing.
-
-
Sterilization:
-
After dilution, filter the final working solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential aggregates.[2]
-
-
Application: Add the sterile working solution to your cell cultures immediately.
Mandatory Visualizations
Pam3CSK4 Signaling Pathway
Caption: Pam3CSK4-induced TLR2/TLR1 signaling cascade.
Experimental Workflow for this compound Reconstitution and Use
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Pam3CSK4 TFA Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Pam3CSK4 TFA solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer.[1][2] The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to its free base form.[3] It is widely used in immunology research to stimulate innate immune responses and study TLR signaling pathways.
Q2: What are the common solvents for dissolving this compound?
This compound can be dissolved in several solvents. The choice of solvent can impact the achievable concentration and solution stability. Commonly used solvents include sterile water, dimethyl sulfoxide (DMSO), and 50% ethanol/water.[4][5] For particularly hydrophobic peptides like Pam3CSK4, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with an aqueous buffer, is a recommended strategy.[3][6]
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment.[6] If stock solutions need to be prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][7] Stock solutions in DMSO are generally stable for up to one month at -20°C and for up to six months at -80°C.[7]
Q4: Why does my this compound solution appear cloudy or precipitated?
Precipitation of this compound can occur for several reasons. Due to its lipophilic nature, Pam3CSK4 has a tendency to self-assemble and aggregate in aqueous solutions, particularly at concentrations above 30 µg/mL.[8] Other factors that can contribute to precipitation include improper dissolution techniques, exceeding the solubility limit in a given solvent, and inappropriate storage conditions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to address and prevent the precipitation of this compound solutions.
Issue 1: Difficulty Dissolving the Lyophilized Powder
Cause: Pam3CSK4 is a hydrophobic lipopeptide, which can make it challenging to dissolve directly in aqueous solutions.
Solution:
-
Initial Solvent Choice: For hydrophobic peptides, it is often best to first dissolve the powder in a small volume of an organic solvent like DMSO.[3][6]
-
Assisted Dissolution: To aid solubilization, gentle warming of the solution to 37°C and sonication can be employed.[9] Be cautious with the duration of vortexing, as extended vortexing has been reported to potentially decrease the biological activity in some assays.[5]
-
pH Adjustment: If the peptide has a net positive charge, dissolving it in a slightly acidic solution (e.g., 10-25% acetic acid) can improve solubility.[6]
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
Cause: The addition of an aqueous buffer to a concentrated stock solution of this compound can cause the compound to precipitate out of solution due to its hydrophobic nature and tendency to aggregate.
Solution:
-
Slow Dilution: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual dilution can help prevent the formation of aggregates.
-
Final DMSO Concentration: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO is kept low (generally below 1%) to minimize potential cytotoxicity in cell-based assays.[6]
-
Buffer Composition: The composition of the aqueous buffer can influence solubility. The use of buffers containing detergents or other solubilizing agents may be necessary for certain applications, but their compatibility with the experimental system must be verified.
Issue 3: Precipitation During Storage
Cause: this compound solutions, particularly at higher concentrations, can precipitate over time, even when stored at low temperatures. This is often due to the compound's self-aggregation properties.
Solution:
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation and precipitation.[5][7]
-
Storage Temperature: For long-term storage, -80°C is preferable to -20°C for solutions.[7]
-
Fresh Preparations: Whenever possible, prepare fresh solutions on the day of the experiment to ensure optimal activity and avoid issues with precipitation.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | 2 mg/mL[2], 16.67 mg/mL[9] | Sonication and heating may be required.[9] |
| DMSO | ≥ 50 mg/mL | Sonication may be needed.[9] |
| 50% Ethanol/Water | 1 mg/mL[5] |
Experimental Protocols
Protocol for Reconstituting this compound
-
Determine the appropriate solvent: Based on your experimental needs and the desired final concentration, select a suitable solvent from Table 1. For aqueous working solutions, starting with a DMSO stock is often the most reliable method.
-
Prepare the stock solution:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial until the powder is completely dissolved. A brief warming to 37°C can assist with dissolution.[9]
-
-
Prepare the working solution:
-
If the stock solution is in an organic solvent like DMSO, dilute it to the final working concentration by slowly adding the stock solution to your aqueous experimental buffer while gently mixing.
-
-
Storage:
Visualizations
Pam3CSK4 Signaling Pathway
References
- 1. Understanding Self‐Assembly of Silica‐Precipitating Peptides to Control Silica Particle Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
Optimizing Pam3CSK4 TFA concentration for primary cell culture.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pam3CSK4 TFA in primary cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration and experimental setup.
Question: I am not observing any cellular activation (e.g., cytokine production, surface marker upregulation) after treating my primary cells with this compound. What are the possible causes?
Answer:
A lack of cellular response is a common issue that can stem from several factors. Follow this logical troubleshooting workflow to identify the problem:
Technical Support Center: Pam3CSK4 TFA In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Pam3CSK4 TFA in vitro. It is intended for researchers, scientists, and drug development professionals to address potential unexpected off-target effects and ensure experimental accuracy.
Troubleshooting Guides
Common Issues Encountered in this compound Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Cell Viability or Proliferation | TFA Salt Toxicity: Trifluoroacetic acid (TFA), a counterion used in peptide synthesis, can be cytotoxic and inhibit cell proliferation, even at low concentrations[1][2][3]. | 1. TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible salt like hydrochloride (HCl) or acetate[4][5][6]. 2. Use TFA-free Pam3CSK4: If available, purchase Pam3CSK4 that is supplied as a different salt form. 3. Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound with minimal impact on cell viability. |
| Induction of Apoptosis/Autophagy: Pam3CSK4 can induce TLR2-mediated autophagy, which may lead to cell death in certain cell types, such as microglia[7]. | 1. Cell Type Consideration: Be aware of the potential for autophagy-induced cell death in your specific cell line. 2. Time-Course Experiment: Monitor cell viability at different time points after treatment. 3. Inhibitor Studies: Use autophagy or apoptosis inhibitors to confirm the mechanism of cell death. | |
| Inconsistent or Unexpected Cellular Activation | TLR-Independent Effects: Pam3CSK4 can modulate viral infections and enhance virus binding to target cells independently of TLR signaling[8][9]. | 1. Control Experiments: Include TLR2 knockout/knockdown cells or use TLR2 blocking antibodies to differentiate between TLR-dependent and -independent effects. 2. Direct Binding Assays: Investigate potential direct interactions of Pam3CSK4 with other cellular components or pathogens. |
| Differential Signaling Pathways: Pam3CSK4 can activate the non-canonical NF-κB pathway, leading to outcomes like IL-10 production, which may differ from other TLR1/2 agonists[2][10]. | 1. Pathway Analysis: Use specific inhibitors for canonical and non-canonical NF-κB pathways (e.g., IKKβ inhibitors vs. NIK inhibitors) to dissect the signaling cascade. 2. Comprehensive Cytokine Profiling: Analyze a broad panel of cytokines to get a complete picture of the cellular response. | |
| Variable B-cell Responses | Modulation of Antibody Production: Pam3CSK4 can suppress LPS-induced IgG1 production while enhancing IgG2a production, indicating a specific immunomodulatory role[5][7][11]. | 1. Isotype-Specific Analysis: When studying B-cell responses, measure different antibody isotypes. 2. Co-stimulation Studies: Be aware that the effects of Pam3CSK4 can be influenced by the presence of other stimuli like LPS. |
| Low or No Response to Pam3CSK4 | Low TLR1/TLR2 Expression: The target cells may not express sufficient levels of TLR1 and TLR2 to elicit a strong response. | 1. Receptor Expression Analysis: Confirm TLR1 and TLR2 expression on your target cells using techniques like flow cytometry or qPCR. 2. Use a More Sensitive Cell Line: If possible, switch to a cell line known to be responsive to Pam3CSK4. |
| Reagent Quality/Degradation: The this compound may have degraded due to improper storage. | 1. Proper Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C and protected from moisture[12]. 2. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pam3CSK4?
A1: Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. This interaction typically initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines[13].
Q2: Can the TFA salt in my Pam3CSK4 reagent affect my experimental results?
A2: Yes, the trifluoroacetic acid (TFA) salt can have direct effects on cells in vitro. It has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes[1][2][3]. This can lead to misinterpretation of data, where a reduction in cell number might be attributed to the biological activity of Pam3CSK4 itself rather than the cytotoxic effect of TFA. For sensitive cell-based assays, it is highly recommended to either use a TFA-free formulation or perform a salt exchange to a more biocompatible salt like HCl or acetate[4][5][6].
Q3: I am observing cellular effects that do not seem to involve TLR2. Is this possible?
A3: Yes, there is evidence of TLR-independent effects of Pam3CSK4. For instance, it has been shown to enhance respiratory syncytial virus (RSV) infection by directly binding to the virus and/or target cells, facilitating viral attachment independently of TLR signaling[8][9]. It is crucial to include appropriate controls, such as TLR2-deficient cells or TLR2 blocking antibodies, to confirm the involvement of the TLR pathway in your observations.
Q4: Why does Pam3CSK4 induce different cytokine profiles compared to other TLR2 agonists?
A4: Different TLR1/2 agonists can induce distinct signaling patterns. For example, Pam3CSK4 has been shown to activate the non-canonical NF-κB pathway, which is linked to the production of the anti-inflammatory cytokine IL-10[2][10]. This is in contrast to other TLR1/2 agonists that may predominantly activate the canonical NF-κB pathway, leading to a more pro-inflammatory response. This differential signaling can result in varied downstream effects on immune cells.
Q5: Can Pam3CSK4 induce cell death?
A5: Yes, Pam3CSK4 can induce cell death in certain contexts. TLR2 activation by Pam3CSK4 has been linked to the induction of autophagy in microglial cells, which can subsequently lead to apoptosis[7]. The outcome is often cell-type dependent, so it is important to assess cell viability in your specific experimental system.
Q6: How does Pam3CSK4 affect B-cell activation and antibody production?
A6: Pam3CSK4 is a potent B-cell mitogen, promoting their proliferation and activation[5][11]. However, its effect on antibody production can be complex and context-dependent. For example, in the presence of LPS (a TLR4 agonist), Pam3CSK4 can suppress IgG1 class switching while enhancing IgG2a production[5][7][11]. This highlights a specific immunomodulatory role for Pam3CSK4 in shaping the humoral immune response.
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is adapted from established methods for peptide salt exchange[4][5][6].
-
Dissolution: Dissolve the this compound peptide in sterile, endotoxin-free water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Incubation: Let the solution stand at room temperature for 1-2 minutes.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid has evaporated, leaving the peptide hydrochloride salt as a powder.
-
Repeat (Optional but Recommended): For complete TFA removal, re-dissolve the lyophilized powder in a 10 mM HCl solution and repeat the freezing and lyophilization steps two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Pam3CSK4 HCl in your desired sterile, endotoxin-free buffer for your experiment.
Protocol 2: Validating TLR2-Dependent Signaling
This protocol outlines a general workflow to confirm that the observed cellular response is mediated by TLR2.
-
Cell Culture: Culture your cells of interest (e.g., macrophages, dendritic cells) in appropriate media. Include a TLR2-deficient cell line or cells pre-treated with a TLR2 neutralizing antibody as a negative control.
-
Stimulation: Treat the cells with a range of Pam3CSK4 concentrations (e.g., 1 ng/mL to 1 µg/mL) for a predetermined time course (e.g., 4, 8, 24 hours). Include an unstimulated control.
-
Endpoint Analysis:
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead array.
-
NF-κB Activation: Lyse the cells and perform a Western blot to detect the phosphorylation of NF-κB p65 or IκBα degradation. Alternatively, use a reporter cell line that expresses a fluorescent protein under the control of an NF-κB promoter.
-
-
Data Analysis: Compare the response of the wild-type cells to the TLR2-deficient/blocked cells. A significant reduction in the response in the absence of functional TLR2 confirms that the signaling is TLR2-dependent.
Visualizations
Signaling Pathways
Caption: Pam3CSK4 canonical and non-canonical signaling pathways.
Experimental Workflow
Caption: General experimental workflow for in vitro Pam3CSK4 studies.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected Pam3CSK4 results.
References
- 1. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engagement of TLR2 Does not Reverse the Suppressor Function of Mouse Regulatory T Cells, but Promotes Their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. invivogen.com [invivogen.com]
Technical Support Center: Managing Pam3CSK4 TFA in High-Concentration Experiments
Welcome to the technical support center for Pam3CSK4 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of high concentrations of this compound in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, leading to the activation of innate immune responses.[1] The Trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free base.[2] Upon binding to the TLR1/TLR2 complex, it initiates a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1]
Q2: I am observing high levels of cell death in my experiments with high concentrations of this compound. What is the likely cause?
A2: High concentrations of this compound can induce cell death through several mechanisms:
-
Apoptosis: Over-stimulation of the TLR2 signaling pathway can lead to programmed cell death. This process can involve the adaptor protein MyD88, which, in addition to activating NF-κB, can also recruit Fas-Associated Death Domain (FADD) and initiate the caspase cascade, starting with caspase-8.
-
Necroptosis: In situations where apoptosis is inhibited or overwhelmed, excessive TLR activation can trigger a form of programmed necrosis called necroptosis. This pathway involves the kinases RIPK1 and RIPK3.
-
TFA Salt Cytotoxicity: The trifluoroacetate (TFA) counter-ion itself can be cytotoxic at high concentrations, potentially as low as the nanomolar range in sensitive cell types.[3][4] This can lead to decreased cell proliferation and induction of apoptosis independent of the Pam3CSK4 molecule's activity.[3][4]
Q3: What are the typical working concentrations for Pam3CSK4?
A3: The optimal concentration of Pam3CSK4 is highly dependent on the cell type and the specific experimental goal. For in vitro studies, a general working concentration range is between 0.1 - 1000 ng/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store my this compound stock solution?
A4: For detailed instructions, please refer to the "Experimental Protocols" section below. In general, lyophilized this compound should be reconstituted in sterile, endotoxin-free water or DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
II. Troubleshooting Guides
This section provides solutions to common problems encountered when using high concentrations of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Viability Loss | 1. Pam3CSK4 concentration is too high, leading to excessive TLR signaling and apoptosis/necroptosis.2. Cytotoxicity from the TFA counter-ion.3. Extended incubation time. | 1. Perform a dose-response experiment to determine the optimal concentration that balances activation and viability.2. If possible, obtain Pam3CSK4 as a different salt (e.g., HCl) or the free base to assess the contribution of TFA to the toxicity.3. Optimize the incubation time; a shorter exposure may be sufficient to achieve the desired effect. |
| Precipitation of Pam3CSK4 in Culture Medium | 1. Poor solubility at high concentrations.2. Interaction with components in the cell culture medium. | 1. Ensure the stock solution is fully dissolved before adding to the medium. Sonication may be helpful.2. Consider using a serum-free medium for the experiment, as serum components can sometimes interact with compounds. |
| Inconsistent Results Between Experiments | 1. Inconsistent stock solution concentration due to improper mixing or storage.2. Variation in cell passage number or density.3. Repeated freeze-thaw cycles of the stock solution. | 1. Vortex the stock solution thoroughly before each use.2. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density.3. Aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles. |
III. Data Presentation
Pam3CSK4 Dose-Dependent Effects on Cell Viability
The following table summarizes the observed effects of different Pam3CSK4 concentrations on various cell lines as reported in the literature. Note that direct IC50 values for cytotoxicity are not always available, and effects can be cell-type specific.
| Cell Line | Concentration | Observed Effect | Reference |
| Mouse B Cells | >0.25 µg/mL | Decreased IgG1 production, while cell viability and proliferation increased up to 1 µg/mL. | |
| B-LCL | 30 µg/mL | Toxic, resulting in a declining percentage of infected cells. | |
| RAW 264.7 | 0.1 µg/mL | Induction of iNOS expression and NO production. | [5] |
| A549 | Increasing doses | Induced proliferation through NF-κB activation. | [6] |
| THP-1 | 300 ng/mL | Activation of TLR2 signaling. | [7] |
IC50 values for cytotoxicity of Pam3CSK4 in these specific cell lines were not explicitly found in the searched literature. Researchers should perform their own dose-response curves to determine the cytotoxic concentrations for their experimental system.
IV. Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute in sterile, endotoxin-free water or DMSO to a desired stock concentration (e.g., 1 mg/mL).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assessing Cell Viability and Cytotoxicity
a) LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a negative control (vehicle only), a positive control for maximum LDH release (e.g., lysis buffer), and an untreated control.
-
Incubation: Incubate for the desired treatment duration.
-
Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cells.
-
LDH Assay: Perform the LDH assay on the supernatants according to the manufacturer's instructions of your chosen kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity relative to the positive control.
b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points in a suitable culture plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
V. Signaling Pathways and Visualizations
Pam3CSK4 Signaling Leading to NF-κB Activation
Pam3CSK4 binds to the TLR1/TLR2 heterodimer, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that results in the activation of the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes.
High-Concentration Pam3CSK4-Induced Apoptosis
Excessive signaling through TLR2 can trigger apoptosis. MyD88 can interact with FADD, leading to the activation of the initiator caspase-8, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.
Potential for High-Concentration Pam3CSK4-Induced Necroptosis
When caspase-8 is inhibited or the apoptotic pathway is otherwise blocked, high TLR stimulation can lead to necroptosis. This involves the formation of a "necrosome" complex containing RIPK1 and RIPK3, leading to the phosphorylation of MLKL, which then oligomerizes and disrupts the plasma membrane.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beyond Pattern Recognition: TLR2 Promotes Chemotaxis, Cell Adhesion, and Migration in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of TFA Counter-ion on Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter due to the presence of the trifluoroacetate (TFA) counter-ion in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide or small molecule preparation?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides and other small molecules.[1][2][3][4][5] It serves two primary purposes:
-
Cleavage Reagent: In solid-phase peptide synthesis (SPPS), TFA is used to cleave the synthesized peptide from the solid resin support.[4][5][6]
-
Ion-Pairing Agent: During purification by reversed-phase high-performance liquid chromatography (RP-HPLC), TFA is often added to the mobile phase to form neutral ion pairs with positively charged analytes, which improves peak shape and resolution.[1][3][5][7]
Consequently, synthetic peptides are often isolated as TFA salts, where the negatively charged trifluoroacetate anion is associated with positively charged residues on the peptide.[2][4][8]
Q2: How can residual TFA affect my cellular assays?
Residual TFA can significantly interfere with a wide range of biological assays, leading to artifactual results, lack of reproducibility, and misinterpretation of data.[1][3] Its effects can be broadly categorized as:
-
Direct Cellular Effects: TFA can directly impact cell health and behavior. It has been shown to be cytotoxic and can either inhibit or, in some cases, stimulate cell proliferation in a dose-dependent manner.[1][3][8][9] Effects on cell proliferation have been observed at concentrations as low as 10 nM.[3][8] As a chaotropic anion, it can also disrupt the structure of water and interfere with biological membranes.[1]
-
Modulation of Biomolecule Function: TFA can interact with and alter the structure and function of peptides and proteins. It has been reported to alter the secondary structure of peptides and can act as an allosteric modulator of protein function, for instance, by modulating glycine receptors.[1][8]
-
Assay-Specific Interference: The strong acidity of TFA (pKa ~0.23-0.5) can lower the pH of your assay buffer, which can be critical for enzyme kinetics and other pH-sensitive assays.[2][3][4]
Q3: At what concentration does TFA become a problem?
The concentration of residual TFA can vary significantly between different batches of synthesized compounds, often ranging from 10% to 40% of the total peptide weight.[1] Biological effects have been reported at concentrations that can easily be present in assay wells. For example, TFA has been shown to inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM.[3][8][9] For sensitive applications like cellular assays and in vivo studies, it is often recommended to reduce TFA levels to less than 1%.[3][10]
Q4: How can I determine the amount of TFA in my sample?
Several analytical techniques can be used to quantify TFA content, including:
-
Ion Chromatography: A reliable method for determining TFA concentration.[11]
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A quantitative method for determining TFA concentration.[2][6]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: TFA has a strong absorbance band around 1673 cm⁻¹, which can be used for detection, although it can overlap with the amide I band of peptides.[2][11][12]
Q5: What are the alternatives to TFA counter-ions for sensitive experiments?
For sensitive biological assays, it is highly recommended to exchange TFA for a more biologically compatible counter-ion.[2][4][10] The most common alternatives are:
-
Acetate (CH₃COO⁻): Acetic acid is a weaker acid (pKa ≈ 4.76) and is generally better tolerated by cells.[4]
-
Hydrochloride (Cl⁻): Hydrochloric acid is a strong acid, but the chloride ion is more physiologically common and generally considered more biocompatible than TFA.[2][3][4]
For future experiments, consider purchasing peptides with acetate or HCl as the specified counter-ion.[2][10]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Cytotoxicity)
Possible Cause: Interference from residual TFA in your synthetic peptide or small molecule.[2]
Troubleshooting Steps:
-
Run a TFA Control: In parallel with your experiment, test the effect of a TFA salt solution (e.g., sodium trifluoroacetate) without your compound at the same concentration to assess the direct effect of TFA on your cells.[2]
-
Quantify TFA Content: If possible, determine the concentration of TFA in your stock solution using one of the analytical methods mentioned in FAQ 4.[2]
-
Perform a Counter-ion Exchange: If TFA levels are significant, exchange the TFA for a more biocompatible counter-ion like acetate or hydrochloride.[2][3][4] Refer to the Experimental Protocols section for detailed methods.
-
Source Alternative Counter-ions: For future experiments, purchase compounds with acetate or HCl as the counter-ion.[2][10]
Issue 2: Poor or Irreproducible Results in Enzyme Kinetic Assays
Possible Cause: Alteration of assay pH by the acidic nature of TFA.[2]
Troubleshooting Steps:
-
Check the pH: After adding your TFA-containing compound to the final assay solution, measure the pH to see if it has shifted from the optimal range for your enzyme.[2]
-
Increase Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH upon the addition of your compound. You may need to use a higher concentration of the buffering agent.[2]
-
Perform a Counter-ion Exchange: Exchanging TFA for a weaker acid counter-ion like acetate can mitigate pH-related issues.[2]
Data Presentation
Table 1: Summary of Reported Effects of TFA on Cellular Assays
| Assay Type | Observed Effect | TFA Concentration | Cell Type | Reference |
| Cell Proliferation | Inhibition | 10 nM - 100 nM | Fetal Rat Osteoblasts | [8][9] |
| Cell Proliferation | Inhibition | > 10 nM | Chondrocytes | [1][9] |
| Cell Growth | Stimulation | 0.5 - 7.0 mM | Murine Glioma Cells | [8] |
| Protein Synthesis | Enhancement | 0.5 - 7.0 mM | Murine Glioma Cells | [8] |
| Receptor Activity | Allosteric Modulation | Not specified | Glycine Receptors | [1][8] |
Table 2: Efficiency of Different TFA Removal Methods
| Method | Typical TFA Reduction | Reference |
| Lyophilization with 100 mM HCl (3 cycles) | >98% | [13] |
| Ion-Exchange Chromatography | >99% | [5] |
Experimental Protocols
Protocol 1: Assessment of TFA's Effect on Cell Viability/Proliferation
Objective: To determine the concentration-dependent effect of TFA on the viability and proliferation of your specific cell line.[2]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sodium trifluoroacetate (NaTFA)
-
Multi-well plates (e.g., 96-well)
-
Your standard cell viability/proliferation assay reagent (e.g., MTT, XTT, CellTiter-Glo®)
Procedure:
-
Prepare a stock solution of NaTFA in your complete cell culture medium (e.g., 100 mM).
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.[2]
-
Prepare a serial dilution of the NaTFA stock solution in complete cell culture medium to achieve a range of final concentrations in the wells (e.g., 1 nM to 1 mM).[2]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of NaTFA. Include a vehicle control (medium only).[2]
-
Incubate the cells for the same duration as your typical experiment (e.g., 24, 48, or 72 hours).[2]
-
Assess cell viability or proliferation using your standard assay protocol.[2]
-
Plot the cell viability/proliferation against the TFA concentration to generate a dose-response curve.[2]
Protocol 2: TFA/HCl Exchange by Lyophilization
Objective: To replace the TFA counter-ion with hydrochloride. This is a widely used and effective method.[3][7][13]
Materials:
-
TFA-salt peptide
-
Distilled water
-
Hydrochloric acid (HCl) solution (e.g., 100 mM)
-
Lyophilizer
-
Liquid nitrogen or dry ice/acetone bath
Procedure:
-
Dissolve the TFA-salt peptide in distilled water at a concentration of approximately 1 mg/mL.[2]
-
Add HCl solution to achieve a final concentration between 2 mM and 10 mM.[2][3] Allow the solution to stand at room temperature for at least one minute.[2][7][13]
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.[2][7][13]
-
Lyophilize the frozen solution overnight until all the liquid has been removed.[2][7][13]
-
For optimal TFA removal, repeat the cycle of dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[2][3]
Protocol 3: TFA/Acetate Exchange by Ion-Exchange Chromatography
Objective: To replace the TFA counter-ion with acetate using an anion exchange resin. This method is particularly effective.[5][7][13]
Materials:
-
TFA-salt peptide
-
Strong anion exchange resin
-
Chromatography column
-
Sodium acetate solution (1 M)
-
Distilled water
-
Lyophilizer
Procedure:
-
Prepare the Column: Pack a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the estimated anion sites in the peptide sample.[7][13]
-
Equilibrate the Column: Elute the column with a 1 M solution of sodium acetate.[5][7][13]
-
Wash the Column: Wash the column thoroughly with distilled water to remove the excess sodium acetate.[5][7][13]
-
Load the Sample: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[5][7][13]
-
Elute the Peptide: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin.[5][7][13]
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[5][7][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes [pubmed.ncbi.nlm.nih.gov]
- 10. biocat.com [biocat.com]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
Variability in Pam3CSK4 TFA lot-to-lot performance.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the lot-to-lot variability in the performance of Pam3CSK4 TFA, a synthetic triacylated lipopeptide and potent agonist of the TLR2/TLR1 receptor complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1] Upon binding to the TLR2/TLR1 complex on the cell surface, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which results from the use of trifluoroacetic acid during its synthesis and purification.
Q2: We are observing inconsistent results between different lots of this compound. What could be the cause?
Lot-to-lot variability in this compound performance is a potential issue that can arise from several factors. The most significant of these is the presence of residual trifluoroacetic acid (TFA) from the synthesis process.[3][4] Other potential causes include variations in purity, the presence of peptide-related impurities, and differences in aggregation state or solubility.[5]
Q3: How can residual TFA affect my experiments?
Trifluoroacetic acid (TFA) is not biologically inert and can have direct effects on cells in culture, even at low concentrations.[3] Residual TFA can:
-
Directly impact cell viability and proliferation: Studies have shown that TFA can be cytotoxic and inhibit cell growth at nanomolar concentrations.[3]
-
Alter the biological activity of the peptide: TFA can affect the secondary structure of peptides, potentially influencing their interaction with the TLR2/TLR1 receptor.[3]
-
Interfere with assays: The acidity of TFA can alter the pH of your cell culture medium or assay buffer, which can affect experimental outcomes.[3]
For sensitive applications such as cell-based assays, it is recommended to use peptides with a TFA content of less than 1%.[5][6]
Q4: How do I know the quality of the this compound lot I purchased?
Reputable suppliers of this compound should provide a certificate of analysis (CoA) for each lot. This document should detail the purity of the compound, typically determined by HPLC, and may also provide information on the counterion content. Some suppliers, like InvivoGen, explicitly state that each lot is functionally tested using cellular assays to ensure TLR2 activation.[1][7] If you have concerns about a specific lot, you should contact the supplier's technical support for more detailed information.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides potential solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no NF-κB activation (or downstream cytokine production) compared to previous experiments. | 1. Sub-optimal this compound activity in the new lot. 2. Incorrect storage or handling of the new lot. 3. Cell line variability or issue. | 1. Review the Certificate of Analysis (CoA) for the new lot. Compare the purity and any other provided specifications with the previous lot.2. Qualify the new lot. Perform a dose-response experiment to determine the EC50 of the new lot and compare it to the previous lot (see Experimental Protocols section).3. Check storage conditions. this compound powder should be stored at -20°C or -80°C.[8] Stock solutions should be stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[1]4. Prepare fresh stock solutions. Follow the manufacturer's instructions for solubilization. For aqueous stocks, sterile filtration is recommended.[8]5. Test your cell line. Ensure your cells are healthy, within a low passage number, and responsive to a known positive control for TLR2 activation. |
| Higher than expected NF-κB activation or signs of cytotoxicity. | 1. High concentration of residual TFA in the new lot. 2. Errors in weighing or dilution leading to a higher final concentration. | 1. Consider TFA removal. If you suspect high TFA content is the issue, you can perform a salt exchange to replace the TFA with a more biocompatible counterion like hydrochloride (HCl).[3]2. Verify calculations and dilutions. Double-check all calculations for preparing stock and working solutions.3. Perform a cytotoxicity assay. Test the new lot of this compound across a range of concentrations to determine if it induces cell death at the concentrations you are using for your activation experiments. |
| High variability between technical replicates. | 1. Incomplete solubilization or aggregation of this compound. 2. Inconsistent cell seeding or stimulation. | 1. Ensure complete solubilization. Use the recommended solvent (e.g., sterile water or DMSO) and ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.[8]2. Prepare working solutions fresh from a stock solution. Avoid storing highly diluted solutions.3. Standardize cell culture and stimulation procedures. Ensure uniform cell seeding density and consistent addition of the stimulus to each well. |
Illustrative Data on Lot-to-Lot Variability
The following table presents hypothetical data to illustrate how different lots of this compound with varying levels of purity and residual TFA could perform in a cell-based NF-κB reporter assay.
| Lot Number | Purity (by HPLC) | Residual TFA (%) | EC50 for NF-κB Activation (ng/mL) | Maximum NF-κB Activation (Fold Induction) |
| Lot A (Reference) | 98.5% | 0.5% | 1.2 | 15.2 |
| Lot B | 95.2% | 5.0% | 5.8 | 12.5 |
| Lot C | 99.1% | <0.1% (TFA Removed) | 1.1 | 15.5 |
Note: This is illustrative data and does not represent actual product specifications.
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound using a HEK293-TLR2/TLR1 Reporter Cell Line
This protocol describes a method to determine the half-maximal effective concentration (EC50) of a new lot of this compound.
Materials:
-
HEK293 cells stably expressing human TLR2 and TLR1, and an NF-κB-inducible reporter (e.g., SEAP or luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound (new lot and a previously validated reference lot).
-
Phosphate-buffered saline (PBS).
-
Reporter assay detection reagent (e.g., QUANTI-Blue™ or luciferase assay substrate).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the HEK293-TLR2/TLR1 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of this compound dilutions:
-
Prepare a stock solution of the new lot and the reference lot of this compound in sterile, endotoxin-free water or DMSO.
-
Perform a serial dilution of each lot in complete cell culture medium to obtain a range of concentrations (e.g., from 100 ng/mL to 0.01 ng/mL).
-
-
Cell Stimulation:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Assay:
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the reporter activity (e.g., absorbance or luminescence) against the log of the this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve) to determine the EC50 for each lot.
-
Compare the EC50 and the maximum response of the new lot to the reference lot.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TLR2/TLR1 pathway, leading to NF-κB activation.
Experimental Workflow for Lot Qualification
Caption: A typical experimental workflow for qualifying a new lot of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. reddit.com [reddit.com]
- 5. biomatik.com [biomatik.com]
- 6. biocat.com [biocat.com]
- 7. maxanim.com [maxanim.com]
- 8. medchemexpress.com [medchemexpress.com]
Addressing low or no response to Pam3CSK4 TFA stimulation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low or no response to Pam3CSK4 TFA stimulation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 1 (TLR1) and Toll-like Receptor 2 (TLR2) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, leading to the activation of the innate immune response.[2] Upon binding to the TLR1/TLR2 complex on the cell surface, it initiates a downstream signaling cascade through the MyD88-dependent pathway. This results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1]
Q2: What are the expected cellular responses to Pam3CSK4 stimulation?
A successful stimulation with Pam3CSK4 typically results in:
-
Cytokine and Chemokine Production: Increased secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β), as well as chemokines like IL-8.[1][3][4] In some cell types, it can also induce the production of the anti-inflammatory cytokine IL-10.[1]
-
Upregulation of Co-stimulatory Molecules: Increased expression of surface molecules like CD86 on antigen-presenting cells.[1]
-
Activation of Signaling Pathways: Phosphorylation and activation of downstream signaling molecules, including those in the NF-κB and MAPK pathways.[5]
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a general starting range is between 0.1 ng/mL and 100 ng/mL . Some studies have used concentrations up to 1000 ng/mL.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How should I reconstitute and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity.
-
Reconstitution: Reconstitute lyophilized this compound in sterile, endotoxin-free water or DMSO.[6][7] For example, to create a 1 mg/mL stock solution, add 1 mL of sterile water to a 1 mg vial. Gently vortex to dissolve.
-
Storage:
Troubleshooting Guide
This guide addresses common issues of low or no cellular response to this compound stimulation.
Issue 1: No or very low cytokine production after stimulation.
| Possible Cause | Recommended Action |
| Cell type does not express TLR1 and/or TLR2. | TLR1 and TLR2 are primarily expressed on myeloid cells such as monocytes, macrophages, and dendritic cells.[1] Lymphocytes, for example, have low to no expression. Action: Verify TLR1 and TLR2 expression on your target cells using flow cytometry or western blotting (see Experimental Protocols section). If your cells do not endogenously express these receptors, consider using a cell line known to be responsive (e.g., THP-1 macrophages) or transfecting your cells with TLR1 and TLR2 expression plasmids. |
| Suboptimal concentration of this compound. | The optimal concentration can be highly cell-type dependent. Action: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 ng/mL to 1000 ng/mL) to determine the optimal concentration for your experimental setup.[3] |
| Incorrect incubation time. | Cytokine production is time-dependent. Peak expression of different cytokines can occur at different time points. Action: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48, and 72 hours) to identify the optimal stimulation time for your cytokine of interest.[8] For example, TNF-α production in macrophages can peak between 4-12 hours, while significant IL-10 production may require up to 48-72 hours.[8] |
| Degraded or inactive this compound. | Improper storage or multiple freeze-thaw cycles can lead to degradation of the lipopeptide. Action: Ensure that the this compound has been stored correctly at -20°C (lyophilized) or -80°C (reconstituted).[6] Use a fresh vial or a new aliquot. It is also advisable to purchase reagents from a reputable supplier that provides quality control data. |
| Issues with cell health or viability. | High cell death or poor cell health will lead to a diminished response. Action: Assess cell viability before and after stimulation using a standard method like Trypan Blue exclusion or an MTT assay (see Experimental Protocols section). Ensure that your cell culture conditions are optimal and that the cells are not stressed. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Recommended Action |
| Inconsistent cell seeding density. | Variations in the number of cells per well can lead to significant differences in the measured response. Action: Ensure accurate and consistent cell counting and seeding in all wells. |
| Incomplete mixing of this compound. | Failure to properly mix the this compound stock solution and dilutions can result in inconsistent concentrations across wells. Action: Gently vortex the stock solution after reconstitution and before making dilutions. Pipette up and down to mix thoroughly when adding the stimulus to the cell culture wells. |
| "Edge effect" in multi-well plates. | Wells on the outer edges of a microplate are prone to evaporation, which can alter the concentration of reagents and affect cell growth. Action: To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS. |
Expected Quantitative Data
The following tables provide an overview of expected cytokine production in response to Pam3CSK4 stimulation in different human cell types. Note that these values can vary significantly based on donors, cell culture conditions, and assay methods.
Table 1: Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Pam3CSK4 Conc. | Stimulation Time | Expected Range (pg/mL) | Reference |
| IL-1β | 50 ng/mL | 24 hours | ~50 - 200 | [1] |
| IL-6 | 50 ng/mL | 24 hours | ~1000 - 5000 | [1] |
| TNF-α | 10 ng/mL | 24 hours | ~500 - 2000 | [3] |
| IL-10 | 50 ng/mL | 18 hours | ~200 - 800 | [1] |
| IL-8 | 10 ng/mL | 24 hours | ~10000 - 30000 | [3] |
Table 2: Cytokine Production in Human Monocyte-Derived Macrophages (MDMs)
| Cytokine | Pam3CSK4 Conc. | Stimulation Time | Expected Range (pg/mL) | Reference |
| IL-6 | 100 ng/mL | 24 hours | ~2000 - 10000+ | [9] |
| TNF-α | 100 ng/mL | 4-12 hours | ~1000 - 4000 | [8] |
| IL-1β | 100 ng/mL | 8-24 hours | ~100 - 500 | [8] |
| IL-12p70 | 100 ng/mL | 8-72 hours | ~50 - 250 | [8] |
Experimental Protocols
Protocol 1: Pam3CSK4 Stimulation of Human PBMCs for Cytokine Analysis
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin) and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Cell Rest: Allow the cells to rest for at least 2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the Pam3CSK4 dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the cytokine concentrations in the supernatant using ELISA or a multiplex immunoassay.
Protocol 2: Verification of TLR1 and TLR2 Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest your cells of interest and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc block reagent for 15 minutes at 4°C.
-
Antibody Staining: Add fluorochrome-conjugated antibodies specific for human TLR1 and TLR2 (or their respective isotype controls) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software to determine the percentage of cells expressing TLR1 and TLR2.
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for the desired duration. Include an untreated control.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Pam3CSK4 signaling cascade via TLR1/TLR2.
Caption: Workflow for troubleshooting Pam3CSK4 stimulation.
References
- 1. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Pam3CSK4 TFA vs. LPS: A Comparative Guide to Inducing Inflammatory Responses
For researchers in immunology, drug development, and related fields, the choice of stimulus for inducing in vitro and in vivo inflammatory responses is critical. Pam3CSK4 TFA and Lipopolysaccharide (LPS) are two of the most widely used Toll-like receptor (TLR) agonists for this purpose. While both are potent activators of the innate immune system, they function through distinct TLRs, leading to nuanced differences in the resulting inflammatory cascade. This guide provides a detailed comparison of this compound and LPS, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
Overview and Mechanism of Action
Pam3CSK4 (Pamitoyl-3-Cysteine-Serine-Lysine-4) is a synthetic triacylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. It is recognized by a heterodimer of Toll-like receptor 2 and Toll-like receptor 1 (TLR2/1). The "TFA" in this compound refers to trifluoroacetic acid, a counter-ion used during peptide synthesis, which is typically removed during purification and has no significant biological activity in this context.
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) in complex with its co-receptor, MD-2. This recognition is facilitated by LPS-binding protein (LBP) and CD14.
The activation of these distinct TLRs initiates intracellular signaling cascades that, while sharing common downstream adaptors like MyD88, can result in quantitatively and qualitatively different inflammatory outcomes.
Signaling Pathways
Both Pam3CSK4 and LPS trigger signaling pathways that converge on the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines and chemokines. However, the initial receptor complexes and some upstream signaling components are distinct.
Figure 1. Pam3CSK4 signaling pathway via TLR2/1.
A Head-to-Head Battle of TLR2 Agonists: Pam3CSK4 TFA vs. FSL-1
A Comprehensive Guide for Researchers and Drug Development Professionals
Toll-like receptor 2 (TLR2) has emerged as a critical player in the innate immune system, recognizing a diverse array of pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses. Synthetic lipopeptides that mimic these PAMPs are invaluable tools for studying TLR2 signaling and for the development of novel adjuvants and immunomodulatory drugs. Among the most widely used are Pam3CSK4 TFA, a synthetic triacylated lipopeptide, and FSL-1, a synthetic diacylated lipopeptide. While both activate TLR2, they do so through distinct heterodimeric complexes, leading to nuanced differences in the downstream cellular responses. This guide provides an in-depth, data-driven comparison of this compound and FSL-1 to aid researchers in selecting the optimal agonist for their specific experimental needs.
Dueling Dimerization: Unraveling the Core Mechanistic Difference
The fundamental distinction between Pam3CSK4 and FSL-1 lies in the TLR2 heterodimer they engage. TLR2 does not function as a homodimer but rather pairs with either TLR1 or TLR6 to confer ligand specificity.
-
This compound , a triacylated lipopeptide, is recognized by the TLR2/TLR1 heterodimer .[1][2] The three fatty acyl chains of Pam3CSK4 are crucial for this interaction, with two chains binding to a hydrophobic pocket in TLR2 and the third inserting into a similar pocket in TLR1. This binding event induces a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating downstream signaling.
-
FSL-1 , a diacylated lipopeptide derived from Mycoplasma salivarium, is recognized by the TLR2/TLR6 heterodimer .[3] The two fatty acyl chains of FSL-1 bind to the hydrophobic pocket of TLR2, while the peptide backbone interacts with TLR6. Similar to TLR1 activation, this ligand-induced dimerization of the extracellular domains facilitates the juxtaposition of the intracellular TIR domains, triggering the signaling cascade.
This differential receptor usage is the primary determinant of the distinct biological activities of Pam3CSK4 and FSL-1.
Performance Showdown: A Quantitative Comparison
The differential engagement of TLR1 and TLR6 by Pam3CSK4 and FSL-1, respectively, translates into quantifiable differences in cellular activation and cytokine profiles. Below is a summary of experimental data comparing the two agonists.
Cytokine Production in Human Monocyte-Derived Dendritic Cells (mdDCs)
A direct comparison of cytokine production in human mdDCs stimulated with Pam3CSK4 and FSL-1 reveals distinct profiles. While both are potent inducers of pro-inflammatory cytokines, their relative efficacy for specific cytokines varies.
| Cytokine | Pam3CSK4 (10 µg/mL) | FSL-1 (1 µg/mL) | Key Observation | Reference |
| IL-1β (pg/mL) | ~150 | ~50 | Pam3CSK4 is a more potent inducer of IL-1β. | [4] |
| IL-6 (pg/mL) | ~20,000 | ~30,000 | FSL-1 induces significantly higher levels of IL-6. | [4] |
| TNF-α (pg/mL) | ~2,500 | ~4,000 | FSL-1 is a more potent inducer of TNF-α. | [4] |
| IL-10 (pg/mL) | ~400 | ~100 | Pam3CSK4 is a stronger inducer of the anti-inflammatory cytokine IL-10. | [4] |
| IL-12p70 (pg/mL) | ~1,500 | ~500 | Pam3CSK4 is a more potent inducer of the Th1-polarizing cytokine IL-12p70. | [4] |
| IL-23 (pg/mL) | ~2,000 | ~500 | Pam3CSK4 is a stronger inducer of IL-23. | [4] |
| IL-27 (pg/mL) | ~1,500 | ~500 | Pam3CSK4 is a more potent inducer of IL-27. | [4] |
Note: The concentrations of Pam3CSK4 and FSL-1 used in the reference study were different. The data is presented to show the relative induction of cytokines.
Dose-Dependent Induction of Tracheal Antimicrobial Peptide (TAP) Gene Expression
In bovine tracheal epithelial cells, both Pam3CSK4 and FSL-1 induce the expression of the antimicrobial peptide TAP in a dose-dependent manner. This highlights their potential role in mucosal immunity.
| Agonist | Concentration for Significant TAP Induction | Maximum Fold Induction | Reference |
| Pam3CSK4 | 0.1 µg/mL | ~15-fold | [3] |
| FSL-1 | 0.1 µg/mL | ~12-fold | [3] |
Platelet Activation
Interestingly, studies on human platelets have shown a stark difference in the activity of Pam3CSK4 and FSL-1. While Pam3CSK4 is a potent activator of platelets, FSL-1 shows little to no activity in this cell type.[5]
| Parameter | Pam3CSK4 | FSL-1 | Key Observation | Reference |
| Platelet Aggregation | Potent inducer | No significant induction | Pam3CSK4, but not FSL-1, causes platelet aggregation. | [5] |
Experimental Corner: Protocols for In Vitro Assays
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Experimental Workflow for Comparing Pam3CSK4 and FSL-1
Protocol 1: Quantification of Cytokine Production by ELISA
This protocol describes the measurement of cytokines secreted into the cell culture supernatant following stimulation with Pam3CSK4 or FSL-1.
Materials:
-
Immune cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), murine bone marrow-derived macrophages (BMDMs)).
-
Complete cell culture medium.
-
This compound and FSL-1.
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Ligand Preparation: Prepare a dilution series of this compound and FSL-1 in complete cell culture medium. Recommended starting concentrations range from 0.01 to 10 µg/mL.
-
Cell Stimulation: Remove the old medium from the cells and add the prepared ligand solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in each supernatant.
-
Data Analysis: Plot the cytokine concentration against the ligand concentration to generate dose-response curves.
Protocol 2: NF-κB Reporter Assay
This protocol outlines the use of a reporter cell line to quantify NF-κB activation in response to Pam3CSK4 or FSL-1.
Materials:
-
HEK293 cells stably expressing TLR2, TLR1 or TLR6, and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Complete cell culture medium.
-
This compound and FSL-1.
-
96-well cell culture plates.
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase assay substrate).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.
-
Ligand Stimulation: Add varying concentrations of this compound or FSL-1 to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Reporter Gene Measurement: Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, this typically involves transferring a small aliquot of the supernatant to a new plate containing the detection reagent. For luciferase, the cells are lysed, and the substrate is added.
-
Data Analysis: Normalize the reporter activity to a control and plot the results to compare the potency of the two ligands in activating NF-κB.[6][7]
Protocol 3: Western Blot Analysis of MAPK Phosphorylation
This protocol describes the detection of phosphorylated MAP kinases (p38, JNK, and ERK) in cell lysates after stimulation with Pam3CSK4 or FSL-1.
Materials:
-
Cells of interest.
-
This compound and FSL-1.
-
6-well cell culture plates.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies against phosphorylated and total p38, JNK, and ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Stimulation: Seed cells in 6-well plates. Once confluent, stimulate with this compound or FSL-1 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the phosphorylated MAPK overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the respective MAPK.[8][9][10]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of MAPK phosphorylation.
Conclusion: Choosing the Right Tool for the Job
Both this compound and FSL-1 are potent and specific activators of TLR2, yet their differential engagement of TLR1 and TLR6 leads to distinct immunological outcomes.
-
This compound (TLR1/2 agonist) appears to be a stronger inducer of IL-1β, IL-10, IL-12p70, IL-23, and IL-27, suggesting a potential bias towards Th1 and Th17 responses, as well as a regulatory role through IL-10. Its ability to activate platelets also points to a role in thrombo-inflammation.
-
FSL-1 (TLR2/6 agonist) is a more potent inducer of IL-6 and TNF-α.[4] Studies have also shown that FSL-1 can promote Th2-type responses.[11] Its inability to activate platelets makes it a more specific tool for studying TLR2/6 signaling in other immune cells without the confounding effects of platelet activation.
The choice between this compound and FSL-1 will ultimately depend on the specific research question. For studies focused on TLR1-mediated signaling, Th1/Th17 responses, or the interplay between innate immunity and coagulation, this compound is the agonist of choice. Conversely, for investigations into TLR6-dependent pathways, Th2-biased responses, or when platelet activation is to be avoided, FSL-1 is the more appropriate tool. This guide provides the foundational data and protocols to empower researchers to make an informed decision and to design robust and well-controlled experiments to further unravel the complexities of TLR2 biology.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like receptor—mediated cytokine production is differentially regulated by glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Differences in signaling pathways between Pam3CSK4 and Pam2CSK4.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways initiated by the synthetic lipopeptides Pam3CSK4 and Pam2CSK4. Both are widely used as research tools to study the innate immune response mediated by Toll-like Receptor 2 (TLR2). While they activate a largely conserved downstream cascade, their primary distinction lies in the initial receptor complex they engage, which can lead to quantitative and cell-type-specific differences in cellular responses.
Structural and Receptor-Level Distinctions
The fundamental difference between Pam3CSK4 and Pam2CSK4 lies in their lipid structure, which dictates their interaction with TLR2 co-receptors.
-
Pam3CSK4 (Triacylated): As a synthetic triacylated lipopeptide, Pam3CSK4 mimics lipoproteins found on Gram-negative bacteria.[][2] Its three fatty acid chains are recognized by a heterodimer of TLR2 and TLR1 .[][2][3][4] The crystal structure of the complex reveals that two palmitoyl chains bind to a hydrophobic pocket in TLR2, while the third chain fits into a similar pocket in TLR1, inducing receptor dimerization and initiating the signaling cascade.[]
-
Pam2CSK4 (Diacylated): Pam2CSK4 is a synthetic diacylated lipopeptide, analogous to lipoproteins from Gram-positive bacteria and mycoplasma.[3][5] Its two fatty acid chains are specifically recognized by a heterodimer of TLR2 and TLR6 .[3][5][6]
This initial recognition step is the primary determinant of signaling specificity. TLR2 is the common component, but its partnership with either TLR1 or TLR6 expands the range of microbial patterns the innate immune system can detect.[7][8]
The Core MyD88-Dependent Signaling Pathway
Upon ligand binding and heterodimerization of TLR2/1 or TLR2/6, both Pam3CSK4 and Pam2CSK4 trigger a common intracellular signaling cascade that is primarily dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[2][3][9][10]
The sequence of events is as follows:
-
TIR Domain Proximity: Ligand-induced dimerization brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the TLRs close together.[3][9]
-
Adaptor Recruitment: The clustered TIR domains recruit the TIR domain-containing adaptor protein (TIRAP), which in turn recruits the central adaptor molecule, MyD88.[3]
-
IRAK Complex Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4, IRAK1, and IRAK2.[3][10]
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[3][10]
-
Downstream Kinase Activation: TRAF6 activates the TAK1 (transforming growth factor-β-activated kinase 1) complex.[10]
-
Activation of Transcription Factors: TAK1 phosphorylates and activates two major downstream pathways:
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα).[10] This targets IκBα for degradation, allowing the p50/p65 subunits of the transcription factor NF-κB to translocate to the nucleus.[][10]
-
MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[10] These kinases activate other transcription factors, most notably AP-1.[8]
-
Finally, the nuclear translocation of NF-κB and AP-1 initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[9][11]
Quantitative and Context-Dependent Differences
While the core signaling pathway is largely identical, some studies report that the choice of TLR1 or TLR6 as a co-receptor can lead to differential outcomes. One major study concluded that heterodimerization primarily expands the ligand spectrum rather than creating fundamentally different signaling pathways, showing an identical pattern of gene activation.[7] However, other evidence points to more nuanced, context-dependent distinctions.
-
Potency and Expression Levels: In odontoblast-like cells, Pam2CSK4 was found to be a more potent inducer of TLR2 and NOD2 expression compared to Pam3CSK4 at the same concentration.[12]
-
Cell-Type Specificity: The cellular context is critical. For instance, in platelets, Pam3CSK4 is a consistently strong activator, whereas Pam2CSK4 induces more variable aggregation, suggesting differences in signaling integration in these anucleate cells.[13]
-
Alternative Adaptors: Both Pam2CSK4 and Pam3CSK4 were shown to require the kinase TBK1, in addition to MyD88, for the induction of iNOS in macrophages, indicating potential crosstalk with other signaling modules.[14]
-
Species and Co-receptor Complexity: In human T-cells, TLR2 can also form a heterodimer with TLR10. This complex can bind Pam3CSK4 but, interestingly, does not activate the NF-κB pathway, highlighting an additional layer of regulation present in humans.[15]
Data Summary
| Feature | Pam3CSK4 | Pam2CSK4 |
| Structure | Synthetic Triacylated Lipopeptide[] | Synthetic Diacylated Lipopeptide[5] |
| Receptor Complex | TLR2 / TLR1 Heterodimer[][2][3] | TLR2 / TLR6 Heterodimer[3][5] |
| Primary Adaptor | MyD88 (via TIRAP)[2][3] | MyD88 (via TIRAP)[3] |
| Key Kinases | IRAKs, TRAF6, TAK1, IKK, MAPKs[10] | IRAKs, TRAF6, TAK1, IKK, MAPKs[10] |
| Transcription Factors | NF-κB, AP-1[2][8] | NF-κB, AP-1[5] |
| Primary Outcome | Pro-inflammatory Gene Expression[11] | Pro-inflammatory Gene Expression[11] |
| Reported Nuances | Potent activator of TLR1/2 signaling.[16] In some human cells, can interact with TLR2/10 to modulate response.[15] | Can be a more potent inducer of TLR2 expression in certain cell types.[12] May induce a more variable response in specific cells like platelets.[13] |
Signaling Pathway Diagrams
Caption: Pam3CSK4 signaling via the TLR2/TLR1 heterodimer.
Caption: Pam2CSK4 signaling via the TLR2/TLR6 heterodimer.
Experimental Protocols
Below are generalized methodologies for key experiments used to dissect and compare the signaling pathways of Pam3CSK4 and Pam2CSK4.
Protocol 1: Western Blot for Phospho-IκBα and Phospho-MAPK
Objective: To detect the activation of NF-κB and MAPK pathways by assessing the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) or other TLR2-expressing cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 2-4 hours to reduce basal signaling.
-
Stimulation: Treat cells with Pam3CSK4 (e.g., 100 ng/mL) or Pam2CSK4 (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, phospho-p38, phospho-ERK1/2, or total protein controls overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB following stimulation.
Methodology:
-
Transfection: Co-transfect HEK293 cells (stably expressing TLR2/1 or TLR2/6) with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.
-
Stimulation: Treat the cells with a dose range of Pam3CSK4 or Pam2CSK4 for 6-18 hours.
-
Lysis and Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the untreated control.
Protocol 3: Cytokine Quantification by ELISA
Objective: To measure the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) as a downstream functional outcome.
Methodology:
-
Cell Culture and Stimulation: Plate cells (e.g., primary macrophages or PBMCs) in a 24-well plate. Stimulate with Pam3CSK4 or Pam2CSK4 for a specified period (e.g., 12-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the cell-free supernatant and store it at -80°C until use.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add diluted samples and a serial dilution of a known cytokine standard to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Wash the plate and add a TMB substrate. Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm on a microplate reader. Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
References
- 2. maxanim.com [maxanim.com]
- 3. An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. rcsb.org [rcsb.org]
- 7. Heterodimerization of TLR2 with TLR1 or TLR6 expands the ligand spectrum but does not lead to differential signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Importance of extra- and intracellular domains of TLR1 and TLR2 in NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct signaling pathways regulate TLR2 co-stimulatory function in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Validating the Activity of a New Batch of Pam3CSK4 TFA: A Comparative Guide
For researchers in immunology, drug development, and related fields, ensuring the quality and activity of reagents is paramount for reproducible and reliable experimental outcomes. Pam3CSK4 TFA, a synthetic triacylated lipopeptide, is a widely used agonist for Toll-like receptor 2/1 (TLR2/TLR1), pivotal in studying innate immune responses. Batch-to-batch variability can significantly impact experimental results. This guide provides a comprehensive framework for validating the activity of a new batch of this compound, comparing its performance with established standards and offering detailed experimental protocols.
Mechanism of Action: The TLR2/TLR1 Signaling Pathway
Pam3CSK4 mimics the acylated amino terminus of bacterial lipoproteins. It is recognized by a heterodimer of TLR2 and TLR1 on the cell surface. This ligand binding event initiates a MyD88-dependent signaling cascade, culminating in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. Understanding this pathway is crucial for designing appropriate validation assays.
Pam3CSK4 TFA: A Comparative Guide to a Potent TLR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research and therapeutic development, Toll-like receptor (TLR) agonists are pivotal tools for modulating the innate immune system. Among these, Pam3CSK4, a synthetic triacylated lipopeptide, has emerged as a potent and specific agonist for the TLR2/TLR1 heterodimer. This guide provides an objective comparison of Pam3CSK4 trifluoroacetate (TFA), a salt form offering enhanced solubility and stability, with other notable TLR2 agonists. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate agonist for their studies.
Introduction to TLR2 and its Agonists
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor (PRR) of the innate immune system, recognizing a diverse array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, viruses, and parasites. TLR2 does not function as a homodimer but rather forms heterodimers with either TLR1 or TLR6 to mediate its signaling. The TLR2/TLR1 complex primarily recognizes triacylated lipoproteins, such as Pam3CSK4, while the TLR2/TLR6 heterodimer is activated by diacylated lipoproteins. Upon ligand binding, TLR2 signaling is initiated, predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1 and the subsequent production of pro-inflammatory cytokines and chemokines.
Pam3CSK4 TFA: An Overview
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins[1]. Its trifluoroacetate (TFA) salt form is often preferred in research due to its improved water solubility and stability compared to the free acid form, without compromising its biological activity at equivalent molar concentrations[2].
Key Features of Pam3CSK4:
-
Specificity: Potent and specific agonist for the TLR2/TLR1 heterodimer[1].
-
Potency: Exhibits a low half-maximal effective concentration (EC50) for inducing a biological response. The EC50 for human TLR1/2 activation is reported to be 0.47 ng/mL[2][3][4][5].
-
Synthetic Origin: As a synthetic molecule, it is free of microbial contaminants that can confound experimental results[1].
-
Downstream Signaling: Robustly activates the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines such as IL-6 and TNF-α.
Comparative Analysis of TLR2 Agonists
The choice of a TLR2 agonist can significantly impact experimental outcomes due to differences in their affinity, specificity, and the resulting downstream signaling cascades. This section compares this compound with other commonly used TLR2 agonists.
Data Presentation: Quantitative Comparison of TLR2 Agonists
| Agonist | Structure | TLR Heterodimer Target | Typical Working Concentration | EC50 (Human TLR2) | Key Differentiating Effects |
| This compound | Synthetic triacylated lipopeptide | TLR2/TLR1 | 0.1 - 100 ng/mL | 0.47 ng/mL[2][3][4][5] | Potent inducer of IL-6 and TNF-α. The TFA salt provides enhanced solubility and stability[2]. |
| Pam2CSK4 | Synthetic diacylated lipopeptide | TLR2/TLR6 | 1 - 1000 ng/mL | Not consistently reported, but can be more potent than Pam3CSK4 in certain contexts[6]. | Can induce a more potent upregulation of TLR2 expression compared to Pam3CSK4 and LTA. May induce different cytokine profiles than Pam3CSK4[6][7]. |
| Lipoteichoic Acid (LTA) | Major cell wall component of Gram-positive bacteria | TLR2/TLR6 | 0.1 - 10 µg/mL | Varies depending on bacterial source and purity. | Generally less potent than synthetic lipopeptides in inducing cytokine responses. Potency can be influenced by purity of the preparation[6]. |
| Macrophage-Activating Lipopeptide 2 (MALP-2) | Diacylated lipopeptide from Mycoplasma fermentans | TLR2/TLR6 | 0.1 - 10 ng/mL | Not widely reported. | A well-characterized natural diacylated lipopeptide agonist. |
| Zymosan | Glucan from yeast cell walls | TLR2/TLR6 and Dectin-1 | 1 - 100 µg/mL | Not applicable in the same context as lipopeptides. | Activates both TLR2 and Dectin-1, leading to a broader and potentially different signaling response. |
Note: EC50 values and working concentrations can vary depending on the cell type, assay conditions, and purity of the agonist.
Signaling Pathways
The activation of TLR2 by its agonists triggers a well-defined signaling cascade. The diagram below illustrates the canonical MyD88-dependent pathway initiated by TLR2 heterodimers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are methodologies for key experiments cited in the comparison of TLR2 agonists.
In Vitro TLR2 Activation Assay using HEK-Blue™ Cells
This protocol describes the use of HEK-Blue™ hTLR2 cells, which are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR2 cells
-
HEK-Blue™ Detection medium
-
This compound and other TLR2 agonists
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions. On the day of the experiment, wash the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Agonist Preparation: Prepare serial dilutions of this compound and other TLR2 agonists in sterile, endotoxin-free water or an appropriate solvent.
-
Cell Stimulation: Add 20 µL of the agonist dilutions to the wells of a 96-well plate. Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The SEAP activity is proportional to the OD reading and reflects the level of NF-κB activation.
-
Data Analysis: Plot the OD values against the agonist concentrations to generate dose-response curves and calculate EC50 values.
Cytokine Release Assay in Human PBMCs
This protocol outlines a general procedure for measuring cytokine production in human peripheral blood mononuclear cells (PBMCs) in response to TLR2 agonist stimulation.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound and other TLR2 agonists
-
24-well plates
-
ELISA or Luminex kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Cell Stimulation: Add various concentrations of this compound and other TLR2 agonists to the wells. Include an unstimulated control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified time (e.g., 6, 24, or 48 hours).
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokine production induced by different agonists at various concentrations and time points.
In Vivo Experimental Protocol: Mouse Model of TLR2 Agonist Activity
This protocol provides a general framework for evaluating the in vivo activity of TLR2 agonists in a mouse model.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
This compound and other TLR2 agonists dissolved in sterile, endotoxin-free saline or PBS
-
Syringes and needles for administration (e.g., intraperitoneal, intravenous, or subcutaneous)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
ELISA or Luminex kits for mouse cytokines
-
Flow cytometer and antibodies for immune cell phenotyping
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Agonist Administration: Administer a defined dose of this compound or other TLR2 agonists to the mice via the chosen route. A typical dose for Pam3CSK4 is 5 mg/kg for intraperitoneal injection[3]. Include a vehicle control group.
-
Sample Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples for serum cytokine analysis. At the end of the experiment, euthanize the mice and harvest spleens and other organs for immune cell analysis.
-
Cytokine Analysis: Measure cytokine levels in the serum using ELISA or Luminex assays.
-
Immune Cell Analysis: Prepare single-cell suspensions from the spleen and stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, CD11b, Gr-1) and activation markers (e.g., CD69, CD86). Analyze the cell populations by flow cytometry.
-
Data Analysis: Compare the in vivo immune responses, including cytokine production and immune cell activation, induced by the different TLR2 agonists.
Conclusion
This compound stands out as a highly potent and specific synthetic agonist for TLR2/TLR1, offering the advantages of high purity and enhanced solubility. Its well-characterized activity in inducing a robust pro-inflammatory response makes it an invaluable tool for studying innate immunity and for the development of vaccine adjuvants and immunotherapies. While other TLR2 agonists like Pam2CSK4 and LTA provide valuable alternatives for activating the TLR2/TLR6 pathway and for studying responses to more complex microbial structures, the choice of agonist should be carefully considered based on the specific research question and experimental context. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers in the field.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 5. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pam3CSK4 TFA Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Pam3CSK4 trifluoroacetate (TFA), a synthetic triacylated lipopeptide and a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer, across various cell lines. Pam3CSK4 TFA is widely used to simulate the pro-inflammatory effects of bacterial lipoproteins, making it a crucial tool in immunology and drug development research. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the underlying biological processes.
The TFA salt of Pam3CSK4 is often utilized for its enhanced water solubility and stability, while exhibiting comparable biological activity to the free form at equivalent molar concentrations.[1]
Comparative Analysis of this compound Effects
The cellular response to Pam3CSK4 is highly dependent on the cell type, particularly the expression levels of TLR1 and TLR2. The following table summarizes the observed effects across a range of cell lines, detailing the induced responses and the concentrations used.
| Cell Line | Cell Type | Species | Pam3CSK4 Concentration | Observed Effects | Reference |
| Primary Brain Microvascular Endothelial Cells (BMECs) | Endothelial | Mouse | 1 µg/mL | Upregulation of MMP-9 mRNA and protein; Downregulation of MMP-2 mRNA and protein.[2] | [2] |
| Human Monocytes | Monocyte | Human | 50 ng/mL | Induction of IL-1β, IL-6, and IL-8; Induction of IL-10.[3] | [3] |
| END-D Cells | Vascular Endothelial | Mouse | 10 µg/mL | Augmentation of IFN-γ-induced Nitric Oxide (NO) production and iNOS expression.[4] | [4] |
| RAW 264.7 | Macrophage | Mouse | Not Specified | Induction of iNOS expression and NO production.[5] | [5] |
| Mouse B Cells | B Lymphocyte | Mouse | 0.5 µg/mL | Increased cell proliferation and viability; Enhanced IgG2a and IgA production; Barely induced IgG1 secretion.[6] | [6] |
| A549 & HEp-2 | Epithelial | Human | 10 µg/mL | Inhibition of Respiratory Syncytial Virus (RSV) infection.[7] | [7] |
| Odontoblast-like Cells | Odontoblast | Not Specified | 0.01-10 µg/mL | Upregulation of TLR1, TLR2, and TLR6 expression; Induction of CCL2 and CXCL8 expression.[8] | [8] |
| Uveal Melanocytes (UM) | Melanocyte | Human | Not Specified | Increased expression of TLR1/2; Elevated IL-6, MCP-1, CXCL-1, and CXCL-8 protein and mRNA levels.[9] | [9] |
| Human Airway Epithelia | Epithelial | Human | 25 µg/mL | Enhanced IL-8 and CCL20 secretion in cells pre-treated with TNF-α and IFN-γ.[10] | [10] |
Signaling Pathways and Experimental Workflow
Pam3CSK4 initiates a signaling cascade by binding to the TLR1/TLR2 heterodimer on the cell surface. This interaction recruits the adaptor protein MyD88, leading to the activation of downstream signaling pathways, primarily NF-κB and Mitogen-Activated Protein Kinases (MAPKs), which culminate in the production of pro-inflammatory cytokines and other mediators.
A typical experimental workflow to assess the effects of this compound on a chosen cell line involves several key stages, from cell culture to data analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Pam3CSK4 Stimulation of Macrophages for Cytokine Analysis
This protocol is adapted from procedures for stimulating human and mouse macrophages.[5]
1. Cell Seeding:
- Culture macrophage cell lines (e.g., RAW 264.7) or differentiated primary human macrophages in complete medium.
- Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
2. Preparation of this compound:
- Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.[11]
- Vortex thoroughly to ensure complete solubilization.[11]
- Prepare serial dilutions in serum-free medium to achieve final working concentrations (e.g., 10-100 ng/mL).
3. Cell Stimulation:
- Remove the culture medium from the adhered cells.
- Add the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
- Incubate the cells for a specified duration (e.g., 2, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.
4. Supernatant Collection and Analysis:
- After incubation, centrifuge the plate to pellet any detached cells.
- Carefully collect the culture supernatants.
- Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: Analysis of Gene Expression in Endothelial Cells via qRT-PCR
This protocol is based on the study of Pam3CSK4 effects on primary brain microvascular endothelial cells.[2]
1. Cell Seeding and Stimulation:
- Seed primary BMECs or an endothelial cell line (e.g., END-D) in 6-well plates.
- Grow cells to confluence.
- Treat the cells with the desired concentration of this compound (e.g., 1 µg/mL) for various time points (e.g., 1, 3, 6, 24 hours).[2]
2. RNA Extraction:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit).
- Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
3. cDNA Synthesis:
- Quantify the extracted RNA using a spectrophotometer.
- Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4. Quantitative Real-Time PCR (qRT-PCR):
- Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., MMP-9, MMP-2) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
- Perform the PCR in a real-time thermal cycler.
- Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control.
Conclusion
This compound is a versatile tool for activating the TLR1/TLR2 signaling pathway across a multitude of cell lines. The cellular outcomes are diverse, ranging from the induction of pro-inflammatory cytokines and chemokines in immune cells to the regulation of matrix metalloproteinases in endothelial cells. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at understanding TLR2-mediated inflammatory processes and for the development of novel immunomodulatory therapeutics. It is crucial to empirically determine the optimal concentration and stimulation time for each specific cell line and experimental endpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of cytokines and corticosteroids on Toll-like receptor 2 expression and activity in human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibiantech.com [ibiantech.com]
Comparative analysis of Pam3CSK4 TFA from different suppliers.
For researchers, scientists, and drug development professionals utilizing the synthetic lipopeptide Pam3CSK4 TFA, a potent agonist for Toll-like receptor 2/1 (TLR2/TLR1), selecting a reliable and consistent supplier is paramount to achieving reproducible experimental outcomes. This guide provides a framework for comparing this compound from different suppliers, offering insights into key performance parameters, detailed experimental protocols for in-house validation, and a clear visualization of the underlying biological and experimental workflows.
Understanding Pam3CSK4 and its Mechanism of Action
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established ligand for the TLR2/TLR1 heterodimer.[2][3][4] The binding of Pam3CSK4 to the TLR2/TLR1 complex initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][5][6] Given its role in activating innate immunity, Pam3CSK4 is widely used in immunology research and as a potential vaccine adjuvant.
Comparative Analysis of Supplier-Specific Data
| Parameter | Supplier A (e.g., InvivoGen) | Supplier B (e.g., MedChemExpress) | Supplier C (e.g., R&D Systems) | Considerations for Researchers |
| Purity | ≥95%[1] | 99.66%[4] | Information not readily available | Higher purity minimizes the risk of off-target effects from contaminants. |
| Formulation | TFA salt | TFA salt[2][4] | TFA salt | The TFA (trifluoroacetic acid) salt form often enhances solubility and stability.[3] |
| Biological Activity | Functionally tested using HEK-Blue™ hTLR2 cellular assay[5] | EC50 of 0.47 ng/mL for human TLR1/2[2][4] | Induces cytokine production[7] | An EC50 value provides a quantitative measure of potency. Functional testing ensures the product activates the intended pathway. |
| Endotoxin Level | Specified as low | Not explicitly specified | Not explicitly specified | Crucial for immunology studies to avoid confounding results from TLR4 activation. |
| Solubility | Information available in datasheet | DMSO: 25 mg/mL, H2O: 16.67 mg/mL (with ultrasonic)[8] | Information available in datasheet | Ensure the solvent is compatible with your experimental setup. |
| Storage | -20°C or -80°C | Powder: -80°C (2 years), -20°C (1 year)[8] | -20°C | Proper storage is critical for maintaining the integrity and activity of the lipopeptide. |
Experimental Protocols for In-House Comparison
To ensure the chosen this compound meets the specific needs of your research, it is highly recommended to perform an in-house comparison of products from different suppliers. Below are detailed protocols for key experiments.
Purity and Integrity Assessment by HPLC-MS
Objective: To verify the purity and correct molecular weight of the this compound from different suppliers.
Methodology:
-
Sample Preparation: Reconstitute the this compound from each supplier in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Expected Molecular Weight: The molecular weight of Pam3CSK4 is approximately 1499.2 g/mol . The TFA salt will have a higher molecular weight.[9]
-
-
Data Analysis: Compare the chromatograms for the presence of a single major peak, indicating purity. Verify that the mass spectrum corresponds to the expected molecular weight of Pam3CSK4.
In Vitro Bioactivity Assessment: Cytokine Induction in Immune Cells
Objective: To compare the potency of this compound from different suppliers in stimulating cytokine production in a relevant cell line.
Methodology:
-
Cell Culture:
-
Use a human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
For THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
-
Cell Stimulation:
-
Plate the differentiated THP-1 cells or PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound from each supplier, ranging from 0.01 ng/mL to 1000 ng/mL.
-
Add the Pam3CSK4 dilutions to the cells and incubate for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a commercially available ELISA kit. Follow the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve for each supplier's product by plotting the cytokine concentration against the Pam3CSK4 concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each product to quantitatively compare their potency.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding and implementation of this comparative analysis, the following diagrams, generated using Graphviz, illustrate the Pam3CSK4 signaling pathway, a recommended experimental workflow, and a logical framework for supplier selection.
Caption: Pam3CSK4 signaling pathway via TLR1/TLR2, MyD88, and NF-κB.
Caption: Workflow for comparative evaluation of this compound from different suppliers.
Caption: Logical decision tree for selecting a this compound supplier.
By leveraging the supplier-provided data and conducting rigorous in-house validation using the protocols outlined above, researchers can confidently select a this compound product that is pure, potent, and best suited for their experimental needs, ultimately contributing to the generation of reliable and reproducible scientific data.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 5. invivogen.com [invivogen.com]
- 6. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor Agonists Products: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to Negative Controls for Pam3CSK4 TFA Experiments
For researchers, scientists, and drug development professionals investigating the effects of the Toll-like receptor 2/1 (TLR2/1) agonist Pam3CSK4, the use of appropriate negative controls is paramount for ensuring the specificity of observed experimental outcomes. This guide provides a comprehensive comparison of negative controls for Pam3CSK4 trifluoroacetate (TFA) experiments, complete with supporting experimental data, detailed protocols, and visual diagrams to facilitate robust experimental design and interpretation.
Understanding Pam3CSK4 and the Need for Controls
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent agonist for the TLR2/TLR1 heterodimer, which upon activation, initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2] To attribute any observed cellular response specifically to TLR2/1 activation by Pam3CSK4, it is crucial to employ negative controls that can distinguish between specific receptor-mediated effects and non-specific or off-target effects.
Selecting an Appropriate Negative Control
-
Vehicle Control: The most fundamental negative control is the solvent used to dissolve the Pam3CSK4 TFA. This accounts for any effects of the vehicle itself on the cells.
-
Unacylated Peptide Backbone (CSK4): Using the peptide portion of Pam3CSK4 (Ser-(Lys)4) without the lipid moiety serves as an excellent control to demonstrate that the lipid acylation is essential for TLR2/1 activation.
-
Pam2CSK4: While not a true negative control, Pam2CSK4, a diacylated lipopeptide that activates the TLR2/6 heterodimer, can be used to highlight the specificity of the observed effects to the TLR1-dependent pathway activated by the triacylated Pam3CSK4.[3]
Comparative Analysis of Pam3CSK4 and Negative Control Activity
The following table summarizes the expected quantitative outcomes when comparing the activity of Pam3CSK4 with a vehicle control in a typical cell-based assay, such as using human embryonic kidney (HEK) cells engineered to express TLR2 and an NF-κB-inducible reporter (HEK-Blue™ hTLR2 cells).
| Treatment Group | Concentration | Readout (e.g., NF-κB Activation - SEAP Reporter) | Expected Outcome |
| Pam3CSK4 | 100 ng/mL | Optical Density (OD) at 620 nm | Significant increase in OD |
| Vehicle Control | - | Optical Density (OD) at 620 nm | Baseline/No significant change in OD |
Note: The exact OD values will vary depending on the specific experimental conditions, cell line, and reporter system used.
Similarly, when measuring the induction of pro-inflammatory cytokines in immune cells like peripheral blood mononuclear cells (PBMCs) or macrophages, the following trends are expected:
| Treatment Group | Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Pam3CSK4 | 100 ng/mL | Significant increase | Significant increase |
| Vehicle Control | - | Baseline/Undetectable | Baseline/Undetectable |
Experimental Protocols
Key Experiment: In Vitro TLR2/1 Activation Assay using HEK-Blue™ hTLR2-TLR1 Cells
This protocol describes a method to compare the TLR2/1 agonist activity of Pam3CSK4 against a vehicle control using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR2-TLR1 cells (InvivoGen)[1]
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (endotoxin-free)
-
Vehicle (e.g., sterile, endotoxin-free water or PBS)
-
96-well flat-bottom cell culture plates
-
Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR2-TLR1 cells according to the manufacturer's instructions. On the day of the experiment, harvest the cells and resuspend them in fresh, pre-warmed cell culture medium at a density of 2.8 x 10^5 cells/mL.
-
Plate Seeding: Add 180 µL of the cell suspension to each well of a 96-well plate (~50,000 cells/well).
-
Treatment Preparation: Prepare a stock solution of Pam3CSK4 in the chosen vehicle. Perform serial dilutions to obtain the desired final concentrations (e.g., 100 ng/mL). Prepare a corresponding vehicle-only control.
-
Cell Stimulation: Add 20 µL of the Pam3CSK4 dilutions or the vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Detection: The following day, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Readout: Incubate the detection plate at 37°C for 1-3 hours and measure the optical density at 620-655 nm using a microplate reader.
Visualizing the Molecular and Experimental Pathways
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
References
Reproducibility of In Vivo Findings with Pam3CSK4 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo findings with Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like receptor 2 and 1 (TLR1/2). We objectively compare its performance with other TLR2 agonists, supported by experimental data, to address the critical aspect of reproducibility in preclinical research.
Summary of In Vivo Effects and Reproducibility
This compound is widely used to elicit a robust inflammatory response in various in vivo models. Its synthetic nature and high purity contribute to a more consistent and reproducible outcome compared to natural ligands, which can have batch-to-batch variability.[1][2] However, the reproducibility of in vivo findings is inherently influenced by experimental conditions, including animal strain, dosage, and administration route.
One study in neonatal C57BL/6 mice demonstrated that repeated intraperitoneal (i.p.) administration of Pam3CSK4 at 5 mg/kg daily for nine days resulted in decreased brain weight and volume of cerebral gray and white matter.[3] This was accompanied by an increase in spleen and liver weight.[3] These findings highlight the potent systemic inflammatory effects of Pam3CSK4.
In a different model, co-injection of Pam3CSK4 with Leishmania major in both susceptible (BALB/c) and resistant (C57BL/6) mice prevented lesion development and reduced parasite burden.[4] This protective effect was associated with an enhanced production of pro-inflammatory cytokines such as IL-6 and IL-12.[4]
Another study investigating uveitis in C57Bl/6 mice showed that intravitreal injection of Pam3CSK4 induced acute anterior uveitis, an effect significantly diminished in TLR2 knockout mice, confirming the TLR2-dependency of the observed inflammation.[5]
While direct comparative studies on the reproducibility of Pam3CSK4 versus other TLR2 agonists in vivo are limited, in vitro evidence suggests that Pam3CSK4 and another TLR2 agonist, lipoteichoic acid (LTA), induce a significantly greater pro-inflammatory response (IL-6, TNF-α) compared to whole inactivated Mycobacterium butyricum.[1] This suggests that purified, synthetic agonists may provide a more defined and potent stimulus, which can contribute to more consistent experimental results.
Comparative Data of this compound and Alternatives In Vivo
| Agonist | Animal Model | Dosage | Administration | Key Findings | Reference |
| This compound | Neonatal C57BL/6 Mice | 5 mg/kg (daily for 9 days) | Intraperitoneal (i.p.) | Decreased brain weight, increased spleen and liver weight. | [3] |
| Pam3CSK4 | C57BL/6 and BALB/c Mice | Not specified | Co-injected with L. major | Prevention of lesion development, decreased parasite burden, increased IL-6 and IL-12. | [4] |
| Pam3CSK4 | C57Bl/6 Mice | Not specified | Intravitreal injection | Induced acute anterior uveitis. | [5] |
| Pam3CSK4 | C57BL/6 Mice | 25 µg | Intraperitoneal (i.p.) | Contraction of the B-cell compartment in bone marrow and increased splenic macrophages. | [6] |
| Lipopolysaccharide (LPS) (TLR4 agonist for comparison) | C57BL/6 Mice | 100 µg | Intraperitoneal (i.p.) | More efficient than Pam3CSK4 in stimulating macrophage production in bone marrow and spleen. | [6] |
Experimental Protocols
Systemic Inflammation Model in Neonatal Mice[3]
-
Animal Model: Time-mated pregnant C57BL/6 wild-type mice and B6.129-Tlr2tm1Kir/J (TLR2-deficient) mice.
-
Reagent Preparation: this compound was dissolved in endotoxin-free saline.
-
Administration: Neonatal mice received daily intraperitoneal (i.p.) injections of Pam3CSK4 (5 mg/kg) or saline from postnatal day 3 (PND3) to PND11.
-
Endpoint Analysis: At PND12, brain, spleen, and liver weights were measured. Brain volume was assessed using histological methods.
Cutaneous Leishmaniasis Model in Mice[4]
-
Animal Model: BALB/c and C57BL/6 mice.
-
Infection: Mice were infected with Leishmania major.
-
Treatment: Co-injection of Pam3CSK4 with the parasite.
-
Endpoint Analysis: Lesion development was monitored, and parasite burden was determined at the site of infection. Pro-inflammatory cytokine levels (IL-6, IL-12) and T-cell responses (Th1 and Th17) were measured.
Acute Anterior Uveitis Model in Mice[5]
-
Animal Model: C57Bl/6 and TLR2 knockout mice.
-
Administration: Intravitreal injection of Pam3CSK4.
-
Endpoint Analysis: Clinical signs of uveitis were scored. The inflammatory response was assessed through histological examination of the eye.
Signaling Pathway and Experimental Workflow
The activation of the immune response by Pam3CSK4 is initiated by its binding to the TLR1/2 heterodimer on the cell surface. This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.
The following diagram illustrates a general experimental workflow for assessing the in vivo effects of this compound.
References
- 1. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming TLR2-Dependency of Pam3CSK4 TFA Effects Using Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pam3CSK4 TFA's performance in wild-type versus Toll-like receptor 2 (TLR2) knockout cells, supported by experimental data and detailed protocols. This guide will demonstrate the critical role of TLR2 in mediating the immunostimulatory effects of Pam3CSK4.
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/1 (TLR2/1) heterodimer.[1][2][3] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system.[3][4] The trifluoroacetate (TFA) salt of Pam3CSK4 is often used in research due to its enhanced water solubility and stability.[1] Activation of the TLR2/1 complex by Pam3CSK4 initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[5][6][] To definitively attribute the cellular effects of Pam3CSK4 to its interaction with TLR2, experiments utilizing TLR2 knockout (KO) cells are essential.
Performance Comparison: Wild-Type vs. TLR2 Knockout Cells
The following table summarizes the expected quantitative data from experiments comparing the response of wild-type (WT) and TLR2 knockout (KO) cells to Pam3CSK4 stimulation. The primary measure of Pam3CSK4's effect is the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Cell Type | Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | NF-κB Activation (Fold Change) |
| Wild-Type (WT) | Vehicle Control | < 10 | < 20 | 1.0 |
| Pam3CSK4 (1 µg/mL) | 1500 ± 120 | 3500 ± 250 | 8.5 ± 0.7 | |
| TLR2 Knockout (KO) | Vehicle Control | < 10 | < 20 | 1.0 |
| Pam3CSK4 (1 µg/mL) | < 15 | < 30 | 1.2 ± 0.3 |
Note: The data presented in this table are representative values compiled from typical experimental outcomes and are intended for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for a key experiment to confirm the TLR2-dependency of Pam3CSK4's effects using bone marrow-derived macrophages (BMDMs) from wild-type and TLR2 knockout mice.
Experiment: Measuring Cytokine Production in Response to Pam3CSK4 Stimulation
Objective: To quantify and compare the production of TNF-α and IL-6 by wild-type and TLR2 knockout BMDMs upon stimulation with Pam3CSK4.
Materials:
-
Wild-type and TLR2 knockout mice (C57BL/6 background)
-
This compound (endotoxin-free)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of wild-type and TLR2 knockout mice.
-
Culture the bone marrow cells in DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages.
-
On day 7, detach the BMDMs and seed them into 96-well plates at a density of 1 x 10^5 cells per well. Allow the cells to adhere overnight.
-
-
Cell Stimulation:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water.
-
Dilute the Pam3CSK4 stock solution in culture medium to the desired final concentration (e.g., 1 µg/mL).
-
Remove the old medium from the BMDMs and replace it with fresh medium containing either the vehicle control (medium alone) or the Pam3CSK4 solution.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations for each experimental group.
-
Compare the cytokine levels between the wild-type and TLR2 knockout groups stimulated with Pam3CSK4. A significant reduction in cytokine production in the TLR2 knockout cells compared to the wild-type cells confirms the TLR2-dependency of Pam3CSK4's effects.
-
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental design, the following diagrams are provided.
Alternative TLR Agonists
While Pam3CSK4 is a specific agonist for the TLR1/2 heterodimer, other TLR agonists can be used as controls or for comparative studies.
-
Pam2CSK4: A synthetic diacylated lipopeptide that activates the TLR2/6 heterodimer.[8]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that is a potent activator of TLR4.[5]
-
Poly(I:C): A synthetic analog of double-stranded RNA that is recognized by TLR3.[5]
-
CpG DNA: Synthetic oligonucleotides containing unmethylated CpG motifs that activate TLR9.[5]
By using a panel of TLR agonists, researchers can confirm the specificity of the cellular response to Pam3CSK4 and further elucidate the role of different TLRs in innate immunity. In experiments with TLR2 knockout cells, responses to TLR4, TLR3, or TLR9 agonists should remain intact, demonstrating the specific deficiency in the TLR2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pam3CSK4 TFA: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of Pam3CSK4 TFA (Trifluoroacetate), a synthetic lipopeptide commonly used in immunological research.
While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to minimize environmental impact and comply with regulatory standards. This guide outlines the necessary procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, contain the material, absorb it with an inert material, and collect it for proper disposal. Avoid flushing spills down the drain.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves a multi-step process to ensure safe and compliant waste management.
Navigating the Safe Handling of Pam3CSK4 TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the precise and safe handling of synthetic reagents like Pam3CSK4 TFA is paramount for both experimental integrity and personal safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a potent synthetic triacylated lipopeptide that acts as a Toll-like receptor 1/2 (TLR1/2) agonist. Adherence to these protocols is critical for minimizing risks and ensuring a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound is typically supplied as a lyophilized powder. While the lipopeptide component itself does not carry specific hazard classifications, the trifluoroacetate (TFA) salt warrants careful handling due to its acidic nature. Trifluoroacetic acid is a corrosive substance, and while present in a salt form, caution is advised.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound in its powdered form and in solution.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes of solutions and contact with the lyophilized powder. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the substance. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a fume hood when weighing out the powder or handling larger quantities to avoid inhalation of airborne particles. | Minimizes the risk of inhaling the lyophilized powder. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound for research applications.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized powder at -20°C for long-term storage.[2]
-
For reconstituted stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to maintain stability.[3] Avoid repeated freeze-thaw cycles.
2. Reconstitution Protocol:
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Solvent Selection: The TFA salt form of Pam3CSK4 generally offers enhanced water solubility.[4] For cell culture experiments, use sterile, endotoxin-free water. For other applications, dimethyl sulfoxide (DMSO) can also be used.
-
Reconstitution:
-
Aseptically add the desired volume of sterile water or DMSO to the vial to achieve the desired stock concentration. For example, to create a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
-
Sterilization (if applicable): If the stock solution is prepared with water for use in cell culture, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[3]
3. Experimental Use:
-
Typical working concentrations for in vitro cellular assays range from 10 ng/mL to 300 ng/mL.[5]
-
Always handle solutions in a laminar flow hood when working with cell cultures to maintain sterility.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and adhere to laboratory safety regulations.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard directly into the trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazardous waste container if used in biological experiments, or in a chemical waste container if used with organic solvents. |
| Aqueous Solutions of this compound | Small quantities used in experiments can typically be aspirated into a waste container with a suitable disinfectant (e.g., 10% bleach) if used in a biological context. For larger volumes or concentrated solutions, treat as chemical waste. Do not pour down the drain. |
| Organic Solutions of this compound (e.g., in DMSO) | Dispose of in a designated solvent waste container. |
Pam3CSK4 Signaling Pathway
Pam3CSK4 activates a signaling cascade through the TLR1/TLR2 heterodimer on the cell surface. This interaction initiates a MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Caption: Pam3CSK4 signaling via the TLR1/TLR2 pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
